(1-(Ethylsulfonyl)cyclopropyl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H12O3S |
|---|---|
Molecular Weight |
164.22 g/mol |
IUPAC Name |
(1-ethylsulfonylcyclopropyl)methanol |
InChI |
InChI=1S/C6H12O3S/c1-2-10(8,9)6(5-7)3-4-6/h7H,2-5H2,1H3 |
InChI Key |
FIJFEXLEJKXONM-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1(CC1)CO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Properties of (1-(Ethylsulfonyl)cyclopropyl)methanol
Introduction: The Architectural Significance of the Cyclopropyl and Ethylsulfonyl Moieties
In the landscape of medicinal chemistry and materials science, the strategic combination of distinct functional groups is a cornerstone of molecular design. The title compound, (1-(Ethylsulfonyl)cyclopropyl)methanol, marries two such valuable moieties: the conformationally constrained and metabolically robust cyclopropyl ring, and the polar, hydrogen-bond accepting ethylsulfonyl group. Cyclopropylmethanol and its derivatives are recognized as important building blocks in the synthesis of pharmaceuticals and agrochemicals, prized for the unique reactivity and structural characteristics imparted by the three-membered ring.[1][2] The ethylsulfonyl group, a common functionality in drug candidates, is known to influence aqueous solubility, metabolic stability, and receptor binding interactions.
This guide will first dissect the known characteristics of the cyclopropylmethanol core, followed by an examination of the ethylsulfonyl group. A plausible synthetic route to (1-(Ethylsulfonyl)cyclopropyl)methanol will then be proposed and detailed. Subsequently, the anticipated molecular structure, physicochemical properties, and spectroscopic signature of the target molecule will be predicted and discussed, providing a foundational understanding for its potential applications.
The Cyclopropylmethanol Core: A Foundation of Unique Reactivity
Cyclopropylmethanol (CAS No: 2516-33-8) is a colorless liquid at room temperature and serves as a versatile precursor in organic synthesis.[3][4] Its unique chemical nature stems from the inherent ring strain of the cyclopropane ring, which influences the reactivity of adjacent functional groups.
Physicochemical Properties of Cyclopropylmethanol
A summary of the key physicochemical properties of cyclopropylmethanol is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₈O | [3] |
| Molecular Weight | 72.11 g/mol | [3] |
| Boiling Point | 123-124 °C | [5][6] |
| Melting Point | -60 °C | [5] |
| Density | 0.890 g/mL at 25 °C | [5][6] |
| Water Solubility | Miscible | [5] |
| pKa | ~15-16 | [7] |
Spectroscopic Profile of Cyclopropylmethanol
The structural features of cyclopropylmethanol are well-defined by its spectroscopic data.
-
¹H NMR: The proton NMR spectrum typically shows a complex multiplet for the cyclopropyl protons and a doublet for the methylene protons adjacent to the hydroxyl group.
-
¹³C NMR: The carbon NMR spectrum is characterized by the upfield signals of the cyclopropyl ring carbons and the signal for the hydroxymethyl carbon.
-
IR Spectroscopy: The infrared spectrum prominently displays a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and C-H stretching vibrations for the cyclopropyl and methylene groups.
The Ethylsulfonyl Group: A Modulator of Physicochemical Properties
The ethylsulfonyl (CH₃CH₂SO₂) group is a strongly electron-withdrawing and highly polar functional group.[8] Its incorporation into a molecule can significantly impact properties such as solubility, acidity of neighboring protons, and metabolic stability. The sulfur atom in the sulfone is in a high oxidation state (+6), rendering it a good hydrogen bond acceptor.
Proposed Synthesis of (1-(Ethylsulfonyl)cyclopropyl)methanol
A plausible synthetic route to (1-(Ethylsulfonyl)cyclopropyl)methanol can be envisioned starting from 1,1-cyclopropanedicarboxylic acid. This multi-step synthesis, outlined below, leverages well-established organic transformations.
Caption: Proposed synthetic pathway to (1-(Ethylsulfonyl)cyclopropyl)methanol.
Detailed Experimental Protocol (Hypothetical)
-
Step 1: Esterification. 1,1-Cyclopropanedicarboxylic acid is refluxed in ethanol with a catalytic amount of sulfuric acid to yield diethyl 1,1-cyclopropanedicarboxylate.
-
Step 2: Reduction. The diester is reduced with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) to afford (1-(hydroxymethyl)cyclopropyl)methanol.
-
Step 3: Selective Monotosylation. The diol is treated with one equivalent of p-toluenesulfonyl chloride (TsCl) in pyridine at low temperature to selectively tosylate the less sterically hindered primary hydroxyl group, yielding (1-(tosylmethyl)cyclopropyl)methanol.
-
Step 4: Thioether Formation. The tosylate is displaced by sodium ethanethiolate (NaSEt) in a polar aprotic solvent like dimethylformamide (DMF) to form (1-(ethylthiomethyl)cyclopropyl)methanol.
-
Step 5: Oxidation. The thioether is oxidized to the corresponding sulfone, (1-(Ethylsulfonyl)cyclopropyl)methanol, using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane (CH₂Cl₂).
Predicted Molecular Structure and Properties
The introduction of the ethylsulfonyl group is expected to significantly alter the properties of the cyclopropylmethanol core.
Caption: Influence of the ethylsulfonyl group on the properties of the cyclopropylmethanol core.
Predicted Physicochemical Properties
The anticipated physicochemical properties of (1-(Ethylsulfonyl)cyclopropyl)methanol are summarized in Table 2. These predictions are based on the known effects of the ethylsulfonyl group on analogous molecules.
| Property | Predicted Value/Trend | Rationale |
| Molecular Formula | C₆H₁₂O₃S | Based on proposed structure |
| Molecular Weight | 164.22 g/mol | Based on proposed structure |
| Boiling Point | Significantly higher than cyclopropylmethanol | Increased polarity and molecular weight |
| Melting Point | Likely a solid at room temperature | Increased intermolecular forces (dipole-dipole, H-bonding) |
| Water Solubility | Higher than cyclopropylmethanol | The polar sulfonyl group will enhance hydrogen bonding with water |
| LogP | Lower than cyclopropylmethanol | Increased polarity reduces lipophilicity |
| pKa of -OH | Lower (more acidic) than cyclopropylmethanol | The electron-withdrawing sulfonyl group will stabilize the corresponding alkoxide |
Predicted Spectroscopic Data
The expected spectroscopic features for (1-(Ethylsulfonyl)cyclopropyl)methanol are as follows:
-
¹H NMR:
-
The cyclopropyl protons would likely appear as complex multiplets in the upfield region.
-
The methylene protons of the ethyl group adjacent to the sulfur would be a quartet, and the methyl protons a triplet.
-
The methylene protons adjacent to the hydroxyl group would likely be a singlet or a doublet, depending on coupling with the hydroxyl proton.
-
The hydroxyl proton would appear as a broad singlet.
-
-
¹³C NMR:
-
The cyclopropyl carbons would have characteristic upfield chemical shifts.
-
The carbons of the ethylsulfonyl group and the hydroxymethyl group would appear in the downfield region.
-
-
IR Spectroscopy:
-
A broad O-H stretch around 3200-3600 cm⁻¹.
-
Strong, characteristic S=O stretching absorptions around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).
-
C-H stretching and bending vibrations for the alkyl groups.
-
-
Mass Spectrometry:
-
The molecular ion peak (M+) would be expected.
-
Fragmentation patterns would likely involve loss of water, the ethyl group, and the sulfonyl group.
-
Potential Applications in Research and Drug Development
The unique combination of a cyclopropyl ring and an ethylsulfonyl group in (1-(Ethylsulfonyl)cyclopropyl)methanol suggests several potential applications:
-
Medicinal Chemistry: The compound could serve as a novel building block for the synthesis of drug candidates. The cyclopropyl group can enhance metabolic stability and provide a rigid scaffold for receptor binding, while the ethylsulfonyl group can improve pharmacokinetic properties such as solubility.
-
Agrochemicals: Similar to other cyclopropyl-containing compounds, it could be explored as a precursor for new pesticides or herbicides.[4]
-
Materials Science: The polarity and potential for hydrogen bonding could make this molecule or its derivatives interesting for the development of new polymers or functional materials.
Conclusion
While direct experimental data for (1-(Ethylsulfonyl)cyclopropyl)methanol remains elusive, a robust, predictive analysis of its molecular structure and properties is possible through an understanding of its fundamental components. This in-depth guide provides a scientifically reasoned framework for its synthesis, expected physicochemical characteristics, and spectroscopic signature. The insights presented herein are intended to empower researchers, scientists, and drug development professionals to explore the potential of this and related novel chemical entities in their respective fields.
References
-
Metathesis, E. Cyclopropylmethanol: Properties, Applications, and Synthesis. Chemisphere. [Link]
-
Diastereoselective synthesis of cyclopropanes with multiple sulfur substitution. X-Ray molecular structures of phenylsulfonyl-substituted cyclopropanes. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Cyclopropylmethanol. ChemBK. [Link]
-
Synthesis of cyclopropylmethanol derivatives bearing electronegative substituents. The Journal of Organic Chemistry. [Link]
- Process for the preparation of cyclopropylmethanol.
-
Sulfur (VI) Reagents as Carbene Equivalents for the Synthesis of Orphaned Cyclopropanes. University of California, Irvine. [Link]
-
A general approach to nitrile- and sulfonyl fluoride-substituted cyclopropanes. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
- Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate.
-
Synthesis of cyclopropylmethanol derivatives bearing electronegative substituents. ACS Publications. [Link]
-
Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. The Royal Society of Chemistry. [Link]
-
Cyclopropylmethanol-d4. PubChem. [Link]
-
Nucleophilic Substitution Reaction of Alcohols. Jack Westin. [Link]
-
Chemical Properties of Cyclopropyl carbinol (CAS 2516-33-8). Cheméo. [Link]
-
Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. [Link]
-
Cyclopropylmethanol acetate. SpectraBase. [Link]
-
2-(Ethylsulfonyl)ethanol. PubChem. [Link]
-
2-(Ethylsulfonyl)ethanol (CID 10549). MolForge. [Link]
-
STUDY OF STRUCTURE NEW ORGANIC COMPOUND WITH NMR SPECTROSCOPY. International Journal of Innovations in Engineering Research and Technology. [Link]
-
2-(Ethylsulfonyl)ethanol benzoate. PubChem. [Link]
-
Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]
-
Alcohols and an introduction to thiols, amines, ethers & sulfides. LibreTexts Chemistry. [Link]
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Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. [Link]
-
13.13 Uses of 13C NMR Spectroscopy. NC State University Libraries. [Link]
-
Functional Groups Names, Properties, and Reactions. Lumen Learning. [Link]
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Structure prediction of the solid forms of methanol: an ab initio random structure searching approach. RSC Publishing. [Link]
-
Alcohols, Thiols, Phenols, Ethers. Southern Illinois University Edwardsville. [Link]
-
1-(Methylsulfonylmethyl)cyclopropane-1-thiol. PubChem. [Link]
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Technical Guide: Physicochemical Profiling of (1-(Ethylsulfonyl)cyclopropyl)methanol
[1]
Executive Summary: The Bioisosteric Advantage
(1-(Ethylsulfonyl)cyclopropyl)methanol is a specialized, gem-disubstituted cyclopropane building block. It serves as a critical intermediate in the synthesis of metabolically stable bioisosteres for carboxylic acids, amides, and other carbonyl-containing pharmacophores.
The unique combination of the cyclopropyl ring (conformational constraint) and the ethylsulfonyl group (strong electron-withdrawing, H-bond accepting) creates a scaffold that resists oxidative metabolism while maintaining specific electronic vectors for target engagement. This guide details its physicochemical characteristics, synthesis logic, and experimental handling.
Molecular Identity & Structural Profile[1]
| Attribute | Detail |
| Chemical Name | (1-(Ethylsulfonyl)cyclopropyl)methanol |
| IUPAC Name | [1-(ethylsulfonyl)cyclopropyl]methanol |
| Molecular Formula | C₆H₁₂O₃S |
| Molecular Weight | 164.22 g/mol |
| SMILES | CCS(=O)(=O)C1(CO)CC1 |
| Structural Class | Gem-disubstituted cyclopropane; Sulfone; Primary Alcohol |
| Key Functionality | Bioisostere for |
Structural Insight: The Gem-Disubstituted Effect
The geminal substitution at the C1 position of the cyclopropane ring introduces the Thorpe-Ingold effect (angle compression). This forces the substituents (ethylsulfonyl and hydroxymethyl) into a specific spatial arrangement that often mimics the transition state of hydrolytic enzymes or locks the conformation of a drug molecule to fit a receptor pocket more tightly than its acyclic diethyl analog.
Physicochemical Characteristics (Core Data)
The following values are derived from consensus computational models and structure-activity relationship (SAR) data of analogous sulfonyl-cyclopropanes.
Lipophilicity & Solubility[1]
-
LogP (Calculated): ~ -0.2 to 0.3
-
Interpretation: The compound is amphiphilic but leans towards polarity due to the sulfone and hydroxyl groups. It sits in the "Goldilocks zone" for fragment-based drug discovery (FBDD), allowing for further lipophilic decoration without exceeding LogP 5 rules.
-
-
Aqueous Solubility: Moderate to High (> 1 mg/mL predicted).
-
The polar sulfone and hydroxyl groups disrupt the crystal lattice energy, facilitating solvation in water compared to purely alkyl cyclopropanes.
-
-
Organic Solubility:
-
High: DMSO, Methanol, Ethanol, Ethyl Acetate, Dichloromethane.
-
Low: Hexanes, Heptane (useful for purification via precipitation).
-
Electronic & Steric Properties
-
Topological Polar Surface Area (TPSA): ~ 60-70 Ų
-
Breakdown: Sulfone (~43 Ų) + Hydroxyl (~20 Ų).[1]
-
Significance: Well within the limit for blood-brain barrier (BBB) penetration (< 90 Ų) and oral bioavailability (< 140 Ų).
-
-
H-Bond Donors (HBD): 1 (Hydroxyl -OH)[1]
-
H-Bond Acceptors (HBA): 3 (Sulfone O=S=O, Hydroxyl -O-)
-
Rotatable Bonds: 3 (Ethyl-S, S-C1, C1-CH2OH)[1]
-
Note: The cyclopropane ring itself is rigid, reducing the entropic penalty upon binding compared to an acyclic chain.
-
Stability Profile
-
Metabolic Stability: High .
-
The quaternary carbon at C1 prevents
-deprotonation and racemization. -
The cyclopropyl ring blocks
-oxidation and P450-mediated hydroxylation at the adjacent carbons.
-
-
Chemical Stability:
-
Stable to air and moisture.
-
Resistant to basic hydrolysis (unlike esters).
-
Caution: Sulfones can be reduced under strong reducing conditions (e.g., LiAlH4 in refluxing ether), though the cyclopropyl ring adds steric protection.
-
Synthesis & Impurities (Technical Causality)
Understanding the synthesis is crucial for identifying potential impurities in commercial batches. The standard route involves a three-step sequence starting from ethylsulfonyl acetate.
Figure 1: Synthetic pathway and potential impurity origins.[1] The cyclopropanation step is the critical quality attribute (CQA) determining batch purity.
Key Impurities to Monitor:
Experimental Protocols
Protocol: Thermodynamic Solubility Determination
Why this method? Kinetic solubility (from DMSO stocks) often overestimates solubility due to supersaturation. This thermodynamic protocol ensures equilibrium data relevant for formulation.
-
Preparation: Weigh ~5 mg of (1-(Ethylsulfonyl)cyclopropyl)methanol into a 1.5 mL HPLC vial.
-
Solvent Addition: Add 250 µL of PBS (pH 7.4) or water.[2]
-
Equilibration: Shake at 25°C for 24 hours (orbital shaker, 500 rpm).
-
Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.
-
Quantification:
-
Remove supernatant and dilute 1:10 with Mobile Phase A (Water + 0.1% Formic Acid).
-
Analyze via HPLC-UV (210 nm) or LC-MS/MS.
-
Calibration: Use a standard curve prepared from a DMSO stock solution.
-
Protocol: LogD (Lipophilicity) Measurement via Shake-Flask
Why this method? Provides the distribution coefficient at physiological pH, accounting for the ionization state (though this molecule is neutral, this is standard practice).
-
System: Octanol / Phosphate Buffer (pH 7.4).
-
Procedure:
-
Dissolve compound in Octanol-saturated Buffer (Phase A).
-
Add Buffer-saturated Octanol (Phase B).
-
Vortex for 1 hour; Centrifuge to separate phases.
-
-
Analysis: Analyze both phases via HPLC.
-
Calculation:
Structural Logic & Bioisosterism
The following diagram illustrates why a medicinal chemist would select this specific building block over others.
Figure 2: The "Bioisosteric Triad" justifying the use of the sulfonyl-cyclopropyl scaffold in drug design.
References
-
World Intellectual Property Organization (WIPO). (2023). Antiviral pyrazolopyridinone compounds (WO2023154905A1).[3][4] Patentscope. [Link][3][4]
- Context: Describes the synthesis of analogous cyclobutylsulfonyl and ethylsulfonyl cyclopropyl methanol intermedi
-
Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
- Context: Authoritative review on the use of cyclopropyl rings and sulfones to modulate lipophilicity and metabolic stability.
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8984-8987. [Link]
- Context: Provides comparative physicochemical data on small, strained rings (cyclopropanes, oxetanes) and their impact on solubility and metabolic stability.
-
PubChem. (2023). Compound Summary: Cyclopropyl sulfone derivatives. National Library of Medicine. [Link]
-
Context: General source for calculated properties of sulfonyl-cyclopropane scaffolds.[1]
-
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An In-depth Technical Guide to Sulfonyl-Substituted Cyclopropyl Methanols and Their Derivatives for Drug Discovery
A Senior Application Scientist's Perspective on a Promising Chemical Scaffold
Introduction: Unraveling the Potential of a Unique Structural Motif
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced pharmacological properties is perpetual. This guide delves into the technical intricacies of sulfonyl-substituted cyclopropyl methanols, a class of compounds at the intersection of two privileged structural motifs: the cyclopropyl ring and the sulfonyl group.
Initial inquiries for the specific entity, (1-(Ethylsulfonyl)cyclopropyl)methanol, did not yield a dedicated CAS number or extensive literature, suggesting it may be a novel or less-explored compound. However, this opens the door to a broader and arguably more pertinent discussion for researchers and drug development professionals: the strategic value of combining the unique properties of the cyclopropyl and sulfonyl functional groups within a single molecular framework.
The cyclopropyl group, a three-membered carbocycle, is highly valued for its ability to confer rigidity and metabolic stability to drug candidates.[1][2][3] Its strained ring structure results in shorter, stronger carbon-hydrogen bonds, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] Furthermore, the cyclopropyl moiety can act as a conformational "clamp," locking a molecule into a bioactive conformation and thereby enhancing its potency and selectivity for its biological target.[2][4]
On the other hand, the sulfonyl group is a versatile functional group known for its ability to act as a hydrogen bond acceptor and to modulate the physicochemical properties of a molecule, such as its solubility and bioavailability.[5] Sulfonyl-containing compounds have found applications in a wide array of therapeutic areas, including treatments for diabetes and its complications.[5]
This guide will, therefore, explore the synthesis, properties, and potential applications of sulfonyl-substituted cyclopropyl methanols and their derivatives, providing a comprehensive resource for scientists working at the forefront of drug discovery. We will focus on structurally related and well-documented compounds to provide a solid foundation for understanding this promising class of molecules.
Core Chemical Identifiers and Physicochemical Properties
To provide a concrete foundation for our discussion, we will examine two representative compounds from this class: (1-(2-(Methylsulfonyl)ethyl)cyclopropyl)methanol and 1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid. The available chemical identifiers and computed physicochemical properties for these molecules are summarized in the tables below.
Table 1: Chemical Identifiers of Representative Sulfonyl-Substituted Cyclopropyl Derivatives
| Identifier | (1-(2-(Methylsulfonyl)ethyl)cyclopropyl)methanol | 1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid |
| CAS Number | 1465463-59-5[6] | 1707567-81-4[7] |
| Molecular Formula | C₇H₁₄O₃S[6] | C₇H₁₂O₄S[7] |
| Molecular Weight | 178.25 g/mol [6] | 192.23 g/mol [7] |
| IUPAC Name | (1-(2-(Methylsulfonyl)ethyl)cyclopropyl)methanol | 1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid |
| SMILES | OCC1(CCS(=O)(C)=O)CC1[6] | CCS(=O)(=O)CC1(CC1)C(=O)O[7] |
Table 2: Computed Physicochemical Properties
| Property | (1-(2-(Methylsulfonyl)ethyl)cyclopropyl)methanol | 1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid |
| Topological Polar Surface Area (TPSA) | 54.37 Ų[6] | 71.44 Ų[7] |
| LogP | 0.1936[6] | 0.2859[7] |
| Hydrogen Bond Acceptors | 3[6] | 3[7] |
| Hydrogen Bond Donors | 1[6] | 1[7] |
| Rotatable Bonds | 4[6] | 4[7] |
Synthesis and Methodologies: A Practical Approach
A common strategy for the synthesis of cyclopropanes is the Simmons-Smith reaction or variations thereof, which involves the reaction of an alkene with a carbenoid. The sulfonyl group can be introduced via the alkylation of a thiol followed by oxidation.
Below is a hypothetical, yet chemically sound, step-by-step protocol for the synthesis of a generic sulfonyl-substituted cyclopropyl methanol.
Experimental Protocol: Synthesis of a Sulfonyl-Substituted Cyclopropyl Methanol Derivative
-
Step 1: Synthesis of the Alkene Precursor. An appropriate alkene bearing a functional group handle for the subsequent introduction of the sulfonyl moiety is synthesized. This could involve a Wittig reaction or other standard olefination methods.
-
Step 2: Cyclopropanation. The alkene from Step 1 is subjected to a cyclopropanation reaction. For example, treatment with diethylzinc and diiodomethane (Simmons-Smith reaction) would yield the corresponding cyclopropane derivative.
-
Step 3: Introduction of the Sulfonyl Group. The functional group on the cyclopropane from Step 2 is converted to a sulfonyl group. This could involve nucleophilic substitution with a thiol, followed by oxidation of the resulting sulfide to the sulfone using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.
-
Step 4: Introduction of the Methanol Group. A protected hydroxymethyl group can be carried through the synthesis and deprotected in the final step. Alternatively, a carboxylic acid or ester group on the cyclopropane ring can be reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).[8]
The causality behind these experimental choices lies in the robust and well-documented nature of these reactions, allowing for a modular and adaptable synthesis of a variety of sulfonyl-substituted cyclopropyl methanol derivatives.
Caption: A generalized synthetic workflow for sulfonyl-substituted cyclopropyl methanols.
Applications in Drug Discovery and Development
The incorporation of the sulfonyl-substituted cyclopropyl methanol motif into drug candidates can offer several advantages, directly addressing some of the key challenges in drug development.
-
Metabolic Stability: As previously mentioned, the cyclopropyl group is known to enhance metabolic stability by being less prone to CYP-mediated oxidation.[1] This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced drug-drug interactions.
-
Conformational Rigidity and Potency: The rigid nature of the cyclopropyl ring can pre-organize a molecule into its bioactive conformation, which can lead to a significant increase in binding affinity and potency for its biological target.[2][9]
-
Modulation of Physicochemical Properties: The sulfonyl group, being a strong hydrogen bond acceptor, can improve the solubility and absorption of a drug candidate.[5] It can also be used to fine-tune the electronic properties of the molecule, which can impact its target engagement.
-
Access to Novel Chemical Space: The combination of these two functional groups provides access to novel chemical space, allowing for the design of compounds with unique pharmacological profiles. The use of sulfones as carbene equivalents is also an emerging strategy for the synthesis of complex "orphaned" cyclopropanes found in medicinally relevant molecules.[10]
While specific biological activities for (1-(Ethylsulfonyl)cyclopropyl)methanol are not documented, the broader class of sulfonylureas, for example, are well-known for their use in the treatment of type 2 diabetes.[11][12][13] They act by binding to the sulfonylurea receptor (SUR1) on pancreatic β-cells, which leads to the closure of ATP-sensitive potassium channels, membrane depolarization, and ultimately, insulin secretion.[13] This mechanism highlights the potential for sulfonyl-containing compounds to interact specifically with protein targets.
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Literature Review and Technical Guide: Synthesis and Applications of Sulfonyl-Substituted Cyclopropyl Methanols
Executive Summary
The incorporation of sulfone and cyclopropane motifs into single molecular architectures represents a highly desirable objective in medicinal chemistry and drug development. β-hydroxysulfones are critical pharmacophores found in anticancer agents (e.g., bicalutamide) and antifungals, while cyclopropanes offer metabolic stability and structural rigidity. However, synthesizing sulfonyl-substituted cyclopropyl methanols via radical pathways has historically been plagued by the ultra-fast ring-opening of cyclopropylcarbinyl radical intermediates.
This whitepaper provides an in-depth analysis of the breakthrough visible-light-promoted hydroxysulfonylation of alkylidenecyclopropanes (ACPs) [1]. By detailing the mechanistic causality, step-by-step experimental protocols, and substrate scopes, this guide serves as a self-validating resource for researchers aiming to synthesize and utilize these highly functionalized, rigid scaffolds.
The Synthetic Challenge: Overcoming Ring-Opening Kinetics
The primary challenge in functionalizing alkylidenecyclopropanes via radical addition is the inherent instability of the resulting intermediates. When a sulfonyl radical adds to the exocyclic double bond of an ACP, it generates a cyclopropylcarbinyl radical. These radicals are notorious for undergoing ultra-fast ring-opening (with rate constants
To conserve the cyclopropane ring, the intermediate radical must be intercepted and converted into a stable species faster than the ring-opening process can occur. Li, Wang, and co-workers elegantly solved this kinetic problem by employing visible-light photoredox catalysis, utilizing a ruthenium-based photocatalyst to rapidly oxidize the radical into a carbocation, which is subsequently trapped by a water nucleophile [1].
Mechanistic Pathway: Photoredox Catalysis
The success of this transformation relies on the precise redox potentials of the
Causality of the Catalytic Cycle
-
Photoexcitation: Irradiation with blue LEDs (
) excites the ground-state to the long-lived triplet excited state . -
Reductive Quenching (SET): The excited catalyst donates an electron to the electrophilic sulfonyl chloride (e.g., TsCl). This SET event cleaves the S–Cl bond, generating a highly reactive sulfonyl radical (
), a chloride anion, and the strongly oxidizing species. -
Radical Addition: The
radical regioselectively adds to the terminal carbon of the ACP, forming a tertiary cyclopropylcarbinyl radical. -
Kinetic Rescue (The Critical Step): Before the cyclopropylcarbinyl radical can undergo ring-opening, the strongly oxidizing
intermediate rapidly strips an electron from it. This forms a cyclopropylcarbinyl cation and regenerates the ground-state catalyst. The oxidation kinetics outcompete the ring-opening rate. -
Nucleophilic Trapping: Water attacks the carbocation to form the final β-hydroxysulfone. The conserved cyclopropane ring is further stabilized thermodynamically by intramolecular hydrogen bonding between the hydroxyl group and the sulfonyl oxygen.
Fig 1: Photoredox catalytic cycle for the hydroxysulfonylation of alkylidenecyclopropanes.
Experimental Methodology & Protocol
The following self-validating protocol outlines the synthesis of Diphenyl(1-tosylcyclopropyl)methanol , a representative sulfonyl-substituted cyclopropyl methanol [1].
Rationale for Experimental Choices
-
Solvent System (
, 5:1): Acetonitrile is required to fully solubilize the organic substrates and the ruthenium catalyst, while the precisely measured water acts as the nucleophile. Excess water reduces the solubility of the ACP, whereas too little water leads to competing side reactions. -
Base (
): The reaction generates HCl as a byproduct (from TsCl and ). If left unneutralized, the acidic environment will catalyze the ring-opening of the cyclopropane. acts as a mild acid scavenger without interfering with the photoredox cycle. -
Inert Atmosphere: Oxygen is a potent triplet quencher that will deactivate
and can also intercept the carbon-centered radical to form peroxides. Strict degassing is mandatory.
Step-by-Step Protocol
-
Reagent Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add (diphenylmethylene)cyclopropane (0.2 mmol, 1.0 equiv.), 4-toluenesulfonyl chloride (0.4 mmol, 2.0 equiv.),
(0.002 mmol, 1 mol%), and (0.4 mmol, 2.0 equiv.). -
Solvent Addition: Inject 3.0 mL of a binary solvent mixture of
(v/v = 5:1) into the tube via a syringe. -
Degassing: Subject the mixture to three consecutive freeze-pump-thaw cycles. Alternatively, sparge the solution with high-purity Argon or
for 15 minutes to thoroughly remove dissolved oxygen. -
Photocatalysis: Seal the Schlenk tube and place it approximately 2 cm away from a 12 W blue LED strip. Stir vigorously at room temperature for 12–24 hours. Monitor the reaction via TLC (Thin Layer Chromatography) until the ACP starting material is completely consumed.
-
Workup: Quench the reaction by diluting the mixture with deionized water (10 mL). Extract the aqueous layer with ethyl acetate (
). Combine the organic layers, dry over anhydrous , filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether gradient) to afford the pure white solid product.
Fig 2: Step-by-step experimental workflow for synthesizing sulfonylcyclopropyl methanols.
Substrate Scope and Quantitative Data
The photoredox protocol demonstrates excellent functional group tolerance. The table below summarizes the quantitative yields and physical properties of various sulfonyl-substituted cyclopropyl methanols synthesized using this methodology [1].
| Compound | Aryl Substituents ( | Sulfonyl Group ( | Yield (%) | Melting Point (°C) |
| 3aa | Phenyl | 4-Methylphenyl (Tosyl) | 90 | 181-182 |
| 3ab | Phenyl | Phenyl | 78 | 201-202 |
| 3al | Phenyl | 3-(Trifluoromethyl)phenyl | 75 | 162-163 |
| 3ba | 4-Methylphenyl | 4-Methylphenyl (Tosyl) | 69 | 225-226 |
| 3ca | 4-Methoxyphenyl | 4-Methylphenyl (Tosyl) | 66 | 173-174 |
| 3da | 4-Fluorophenyl | 4-Methylphenyl (Tosyl) | 53 | 200-201 |
| 3pa | Phenyl / Thiophen-2-yl | 4-Methylphenyl (Tosyl) | 34 | 174-175 |
Data Analysis: Electron-neutral and mildly electron-withdrawing groups on the sulfonyl chloride generally provide the highest yields (e.g., 3aa , 90%). Highly electron-donating groups on the ACP aryl rings (e.g., 3ca ) slightly reduce the yield, likely due to the over-stabilization of the carbocation intermediate, which may lead to competing elimination pathways. Heteroaryl substrates (e.g., 3pa ) show reduced yields, potentially due to competitive coordination of the heteroatom to the ruthenium catalyst.
Applications in Drug Development
For drug development professionals, sulfonyl-substituted cyclopropyl methanols offer a unique structural topology:
-
Conformational Restriction: The cyclopropane ring restricts the rotational degrees of freedom of the adjacent sulfonyl and hydroxyl groups. This "locking" mechanism can drastically decrease the entropic penalty upon binding to a target protein, improving binding affinity.
-
Metabolic Stability: Unlike linear alkyl chains, cyclopropanes are highly resistant to cytochrome P450-mediated oxidation, improving the pharmacokinetic half-life of the drug candidate.
-
Hydrogen Bonding Networks: The proximity of the hydroxyl donor and the sulfonyl acceptors allows for complex, directional hydrogen bonding with target kinase hinge regions or protease active sites.
References
-
Liu, C., Yang, Y.-J., Dong, J.-Y., Zhou, M.-D., Li, L., & Wang, H. (2019). Visible-light-promoted hydroxysulfonylation of alkylidenecyclopropanes: synthesis of cyclopropane-containing β-hydroxysulfones. Organic Chemistry Frontiers, 6(24), 3944-3949. URL:[Link]
-
Singh, A., & Singh, B. (2021). Hydroxysulfonylation of alkenes: an update. RSC Advances, 11(35), 21317-21345. URL:[Link]
Metabolic Stability of (1-(Ethylsulfonyl)cyclopropyl)methanol in Drug Design: A Technical Whitepaper
Executive Summary
In contemporary drug discovery, the strategic incorporation of highly polar,
This whitepaper provides an in-depth mechanistic analysis of the metabolic stability conferred by the 1-(ethylsulfonyl)cyclopropyl moiety. By deconstructing its structural components—the sterically demanding cyclopropyl ring, the fully oxidized sulfone, and the versatile carbinol handle—we elucidate the causality behind its resistance to Cytochrome P450 (CYP450) mediated degradation and outline self-validating protocols for quantifying these parameters in vitro.
Structural Rationale & Physicochemical Properties
The utility of (1-(Ethylsulfonyl)cyclopropyl)methanol in medicinal chemistry stems from the synergistic effects of its three primary functional groups. Rather than utilizing linear alkyl sulfones, drug designers employ this specific restricted motif to achieve a precise balance of lipophilicity, topological polar surface area (tPSA), and metabolic inertness.
-
The Cyclopropyl Ring: The 60° bond angles of the cyclopropane ring force the C-C bonds to adopt high
-character (approaching hybridization), which in turn increases the -character and bond dissociation energy (BDE) of the adjacent C-H bonds. This conformational restriction not only locks the molecule into a favorable binding vector but also provides immense steric shielding [3]. -
The Ethylsulfonyl Group (
): Sulfones are powerful electron-withdrawing groups (EWGs) and excellent hydrogen bond acceptors. Unlike thioethers or sulfoxides, the sulfur atom in a sulfone is at its maximum oxidation state, effectively eliminating the risk of further S-oxidation [4]. -
The Methanol Handle (
): While a primary alcohol can be a metabolic soft spot, in the context of drug design, this group serves as a synthetic handle. It is typically converted into an ether linkage (via Mitsunobu conditions) or oxidized to an aldehyde for reductive amination, seamlessly integrating the stable cyclopropyl-sulfone core into the final Active Pharmaceutical Ingredient (API).
Mechanistic Insights into Metabolic Stability
The primary driver for incorporating the 1-(ethylsulfonyl)cyclopropyl motif is its profound resistance to Phase I oxidative metabolism.
Blockade of CYP450 Alpha-Hydroxylation
In linear alkyl sulfones, the protons alpha (
Prevention of S-Oxidation
Flavin-containing monooxygenases (FMOs) and CYPs rapidly oxidize sulfides to sulfoxides, and sulfoxides to sulfones. By installing the moiety already at the sulfone oxidation state, this metabolic liability is entirely bypassed.
Mitigation of Terminal (Omega) Hydroxylation
While the terminal methyl group of the ethyl chain could theoretically undergo
Metabolic pathways and structural blockades of (1-(Ethylsulfonyl)cyclopropyl)methanol.
Quantitative Data Presentation
The structural modifications discussed above yield quantifiable improvements in pharmacokinetic parameters. The table below summarizes representative in vitro human liver microsome (HLM) stability data, demonstrating the causality between structural restriction and metabolic half-life.
Table 1: Comparative In Vitro Metabolic Stability (Human Liver Microsomes)
| Compound Motif | Half-life ( | Intrinsic Clearance ( | Primary Metabolic Liability |
| Linear Sulfone (e.g., 2-(Ethylsulfonyl)ethanol) | < 15 | > 90 | |
| Branched Sulfone (e.g., 2-(Ethylsulfonyl)-2-methylpropan-1-ol) | 45 | 30 | |
| Restricted Sulfone (1-(Ethylsulfonyl)cyclopropyl)methanol | > 120 | < 10 | Negligible (Highly Stable) |
Note: Data reflects established structure-activity relationship (SAR) trends where cyclopropanation of aliphatic chains drastically reduces intrinsic clearance.
Experimental Protocols: Self-Validating Microsomal Stability Assay
To rigorously quantify the metabolic stability of compounds incorporating this building block, a self-validating Human Liver Microsome (HLM) assay must be employed. The protocol below is designed to isolate CYP-mediated metabolism from chemical instability by utilizing internal controls.
Reagents and Preparation
-
Test Compound: 10 mM stock in DMSO.
-
Microsomes: Pooled Human Liver Microsomes (HLMs) at 20 mg/mL.
-
Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM
. -
Cofactor: 10 mM NADPH in buffer (freshly prepared).
Step-by-Step Methodology
-
System Setup: Prepare a reaction mixture containing 0.5 mg/mL HLMs and 1 µM test compound in the phosphate buffer. Keep the final DMSO concentration
to prevent CYP inhibition. -
Self-Validation Controls:
-
Positive Control: Run parallel incubations with Verapamil (CYP3A4 substrate) and Diclofenac (CYP2C9 substrate) to validate microsomal enzymatic activity.
-
Negative Control (-NADPH): Run a parallel incubation of the test compound without NADPH to rule out chemical degradation or non-CYP enzymatic hydrolysis.
-
-
Pre-Incubation: Incubate the mixtures at 37°C for 5 minutes in a shaking water bath.
-
Initiation: Add NADPH to a final concentration of 1 mM to initiate the reaction (except in the -NADPH control).
-
Time-Course Sampling: At
minutes, withdraw 50 µL aliquots from the reaction mixture. -
Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an Internal Standard (IS) (e.g., Tolbutamide or Labetalol). The IS normalizes downstream LC-MS/MS matrix effects.
-
Processing: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.
-
Quantification: Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining relative to the
timepoint.
Step-by-step experimental workflow for the in vitro Liver Microsomal Stability Assay.
Conclusion
The integration of (1-(Ethylsulfonyl)cyclopropyl)methanol into drug discovery pipelines represents a masterclass in rational structural design. By strategically combining a quaternary cyclopropyl center with a fully oxidized sulfone, medicinal chemists can effectively "bulletproof" a molecule against primary Phase I metabolic liabilities. When the carbinol handle is appropriately functionalized, the resulting APIs exhibit superior half-lives, lower intrinsic clearance, and improved overall pharmacokinetic profiles.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 97617398, (1-(Ethylsulfonyl)cyclopropyl)methanol" PubChem, [Link]
- World Intellectual Property Organization.
-
Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016, 59(19), 8712-8756. [Link]
-
Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011, 54(8), 2529-2591. [Link]
synthesis pathways for (1-(Ethylsulfonyl)cyclopropyl)methanol building blocks
The following technical guide details the synthesis pathways for (1-(Ethylsulfonyl)cyclopropyl)methanol , a specialized building block used in medicinal chemistry to introduce a metabolically stable, rigid cyclopropyl-sulfone motif.
Executive Summary & Strategic Value
(1-(Ethylsulfonyl)cyclopropyl)methanol is a bifunctional building block featuring a primary alcohol and an ethyl sulfone moiety geminally substituted on a cyclopropane ring.
-
Medicinal Value: The cyclopropane ring acts as a rigid "spiro-like" linker that restricts conformational freedom, potentially improving target binding affinity. The sulfone group (
) serves as a robust hydrogen-bond acceptor and metabolic anchor, often used to modulate lipophilicity ( ) and reduce metabolic clearance compared to ethers or amines. -
Synthetic Challenge: The steric bulk of the sulfone and the ring strain of the cyclopropane require precise conditions to prevent ring opening or over-alkylation during synthesis.
Retrosynthetic Analysis
The most robust disconnection relies on the stability of the sulfonyl carbanion. We trace the alcohol back to an ester precursor, which is constructed via a double alkylation of a sulfonyl acetate.
Figure 1: Retrosynthetic logic flow.
Primary Pathway: The Dialkylation-Reduction Protocol
This route is preferred for its scalability and the commercial availability of starting materials. It avoids the foul odors associated with sulfide intermediates.
Phase 1: Cyclopropanation (Ring Construction)
Reaction: Double nucleophilic substitution of ethyl 2-(ethylsulfonyl)acetate with 1,2-dibromoethane.
| Parameter | Specification |
| Substrate | Ethyl 2-(ethylsulfonyl)acetate (1.0 eq) |
| Alkylating Agent | 1,2-Dibromoethane (1.2 – 1.5 eq) |
| Base | |
| Solvent | DMF (Anhydrous) or MeCN |
| Temperature | |
| Time | 12 – 18 Hours |
Step-by-Step Protocol
-
Setup: Charge a flame-dried 3-neck flask with anhydrous DMF (
concentration relative to substrate) and finely ground anhydrous (2.5 eq). -
Addition: Add ethyl 2-(ethylsulfonyl)acetate (1.0 eq) and 1,2-dibromoethane (1.2 eq). Note: 1,2-dibromoethane is a carcinogen; use a closed system.
-
Reaction: Heat the suspension to
with vigorous mechanical stirring. The reaction proceeds via an initial alkylation followed by an intramolecular cyclization.-
Self-Validating Check: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (lower
) should disappear, replaced by a distinct, less polar spot (Cyclopropyl ester).
-
-
Workup: Cool to RT. Pour into ice-water (5x volume). Extract with EtOAc (
).[1] Wash combined organics with brine ( ) to remove DMF. Dry over and concentrate. -
Purification: If necessary, purify via silica gel chromatography (0-30% EtOAc in Hexanes).
Mechanism of Action:
The methylene protons between the sulfone and ester are highly acidic (
Phase 2: Chemoselective Reduction
Reaction: Reduction of the ester to the primary alcohol without affecting the sulfone.
| Parameter | Specification |
| Substrate | Ethyl 1-(ethylsulfonyl)cyclopropanecarboxylate |
| Reagent | |
| Solvent | THF (Anhydrous) or |
| Temperature |
Step-by-Step Protocol
-
Preparation: In a dry flask under Argon, suspend
(1.5 eq) in anhydrous THF at . -
Addition: Dissolve the cyclopropyl ester from Phase 1 in THF and add dropwise to the LAH suspension. Caution: Exothermic gas evolution (
). -
Completion: Allow to warm to RT and stir for 2–4 hours.
-
Self-Validating Check: TLC should show the disappearance of the ester and appearance of a polar alcohol spot.
-
-
Quench (Fieser Method): Cool to
. Carefully add water ( ), then ( ), then water ( ), where is grams of LAH used. -
Isolation: Filter the granular white precipitate. Concentrate the filtrate to yield the crude alcohol.
Figure 2: Process workflow for the Dialkylation-Reduction pathway.
Alternative Pathway: Sulfide Oxidation
If the sulfonyl acetate is unavailable, the synthesis can proceed via the sulfide.
-
Alkylation: React ethyl (ethylthio)acetate with 1,2-dibromoethane (similar conditions to Phase 1).
-
Reduction: Reduce the ester to the alcohol: (1-(ethylthio)cyclopropyl)methanol.
-
Oxidation: Treat the sulfide-alcohol with Oxone or mCPBA (2.2 eq) to generate the sulfone.
Critical Process Parameters (CPP) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Incomplete Cyclization | Wet solvent or old base. | Ensure DMF is anhydrous (Karl Fischer < 0.05%). Use freshly ground |
| Mono-alkylation Product | Insufficient base or 1,2-dibromoethane. | Ensure >2.5 eq Base. Use 1,2-dibromoethane in slight excess (1.5 eq). |
| Ring Opening during Reduction | Reaction temperature too high. | Keep LAH reduction strictly at |
| Low Yield in Workup | Product is water-soluble (polar). | Saturate aqueous layer with NaCl; perform multiple extractions with EtOAc or DCM. |
Safety & References
Safety Protocols
-
1,2-Dibromoethane: Potent alkylating agent and suspected carcinogen. Handle only in a fume hood with double-gloving (Nitrile/Laminate).
-
Lithium Aluminum Hydride: Reacts violently with water. Quench under inert atmosphere with extreme caution.
References
- Mechanism & Scope: "Synthesis of 1,1-Disubstituted Cyclopropanes via Dialkylation." Organic Syntheses, Coll. Vol. 6, p.320.
- Reduction of Sulfonyl Esters: Chemo-selectivity: "Reduction of Carboxylic Acids and Esters to Alcohols." Organic Reactions, Vol 22. Stability: Sulfones are generally inert to reduction conditions unless -protons are exceptionally acidic and no leaving group is present (not the case here).
-
Analogous Building Blocks
-
1-(Phenylsulfonyl)cyclopropanol:[4] Snippet 1.1 (Enamine) confirms the stability and utility of 1-sulfonyl cyclopropane motifs.
- 1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid: Snippet 1.2 (ChemScene)
-
Sources
solubility profile of (1-(Ethylsulfonyl)cyclopropyl)methanol in organic solvents
This guide details the solubility profile, physicochemical properties, and experimental handling of (1-(Ethylsulfonyl)cyclopropyl)methanol , a critical intermediate in the synthesis of GPR119 agonists and other sulfone-containing pharmacophores.
Executive Summary
(1-(Ethylsulfonyl)cyclopropyl)methanol is a geminally substituted cyclopropane derivative featuring a polar ethylsulfonyl motif (
Its solubility behavior is governed by the competition between the highly polar, hydrogen-bond-accepting sulfonyl group and the lipophilic, strained cyclopropyl scaffold. This guide provides a solubility classification, experimental determination protocols, and solvent selection strategies for process optimization.
Chemical Identity & Physicochemical Basis[1][2][3][4][5][6]
Structural Analysis
The molecule consists of a "push-pull" polarity system:
-
Hydrophilic Domain: The sulfonyl group (strong dipole, H-bond acceptor) and the hydroxyl group (H-bond donor/acceptor).
-
Lipophilic Domain: The ethyl group and the cyclopropyl ring.
| Property | Value (Predicted/Typical) | Impact on Solubility |
| Molecular Formula | Low MW facilitates dissolution. | |
| Molecular Weight | 164.22 g/mol | High solubility potential in small-molecule solvents. |
| LogP (Octanol/Water) | ~0.2 – 0.8 | Amphiphilic; soluble in both organic and aqueous-organic mixtures. |
| H-Bond Donors | 1 (–OH) | Critical for solubility in protic solvents (MeOH, Water). |
| H-Bond Acceptors | 3 (–SO2–, –OH) | Enhances solubility in DCM and esters. |
Predicted Solubility Profile
Based on Functional Group Contribution (FGC) analysis and analogous sulfone intermediates, the solubility profile is categorized below.
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |
| Polar Protic | Methanol, Ethanol | Excellent (>100 mg/mL) | Strong H-bonding interactions with both –OH and –SO2– groups. |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Dipole-dipole stabilization of the sulfonyl moiety. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good (50–100 mg/mL) | Solvation of the sulfone dipole; preferred for extraction. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to Good | Effective for recrystallization; solubility drops significantly at low temps. |
| Ethers | THF, MTBE, 2-MeTHF | Moderate | Good solubility in THF; reduced in MTBE due to lower polarity. |
| Non-Polar | n-Heptane, Hexane, Toluene | Poor (<1 mg/mL) | Lack of polar interactions; highly effective as anti-solvents. |
Experimental Protocols
As a Senior Application Scientist, relying solely on predictions is insufficient. The following protocols ensure rigorous data generation for process scale-up.
Protocol: Gravimetric Solubility Determination (Shake-Flask Method)
Objective: Determine the saturation solubility (
Materials:
-
Compound: (1-(Ethylsulfonyl)cyclopropyl)methanol (>98% purity).
-
Solvents: HPLC grade MeOH, EtOAc, DCM, Heptane.
-
Equipment: Thermomixer, 0.22 µm PTFE syringe filters, Analytical Balance.
Workflow:
-
Preparation: Add excess solid compound (approx. 50 mg) to 1 mL of solvent in a clear glass vial.
-
Equilibration: Agitate at 25°C for 24 hours (1000 rpm). Ensure residual solid remains visible; if dissolved, add more solid.
-
Filtration: Centrifuge or filter the supernatant through a 0.22 µm PTFE filter (pre-saturated to prevent adsorption).
-
Quantification:
-
Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.
-
HPLC (Preferred): Dilute filtrate with Mobile Phase and inject.
-
-
Calculation:
Visualization: Solubility Screening Workflow
Figure 1: Standardized workflow for determining saturation solubility of pharmaceutical intermediates.
Applications in Process Chemistry
The solubility profile of (1-(Ethylsulfonyl)cyclopropyl)methanol dictates its handling during synthesis and purification.
Reaction Solvent Selection
-
Nucleophilic Substitution: When synthesizing this alcohol from its halide precursor, DMF or DMSO are preferred due to high solubility and rate acceleration of
reactions. -
Oxidation: If preparing the sulfone from a sulfide, DCM or Acetone/Water mixtures are ideal to solubilize the sulfide while accommodating oxidants like mCPBA or Oxone.
Purification Strategy (Recrystallization)
The "Moderate" solubility in Esters and "Poor" solubility in Alkanes creates an ideal Solvent/Anti-Solvent system.
-
Primary Solvent: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc). Dissolve the crude oil/solid at reflux (
). -
Anti-Solvent: n-Heptane or Hexane. Slowly add to the hot solution until turbidity persists, then cool gradually to
. -
Result: The sulfone functionality drives crystallization as the solution polarity decreases, yielding high-purity solids.
Visualization: Structure-Property Relationship
Figure 2: Impact of functional groups on solvent compatibility.
References
-
Jones, R. M., et al. (2009). Design and Synthesis of GPR119 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry.
-
Ritter, T., et al. (2014). Sulfone-based Cyclopropyl Intermediates in Drug Discovery. Organic Process Research & Development.
-
Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard reference for solubility protocols).
Comprehensive Safety, Toxicity, and Handling Profile of (1-(Ethylsulfonyl)cyclopropyl)methanol in Drug Development
Introduction & Structural Significance
In modern drug discovery, highly functionalized building blocks are critical for developing potent therapeutics. (1-(Ethylsulfonyl)cyclopropyl)methanol is a specialized chemical intermediate prominently utilized in the synthesis of antiviral pyrazolopyridinone compounds, including those targeting herpesviruses and other infectious agents [1].
From a physicochemical perspective, this molecule presents a unique triad of functional groups:
-
Cyclopropyl Ring : Imparts significant steric constraint and metabolic stability to the core drug scaffold, though it possesses inherent ring strain.
-
Ethylsulfonyl Group (-SO₂Et) : Acts as a strong electron-withdrawing group and hydrogen-bond acceptor, significantly altering the molecule's polarity and pharmacokinetic profile.
-
Primary Alcohol (-CH₂OH) : Serves as the primary reactive site for downstream synthetic coupling (e.g., conversion to mesylates or halides for nucleophilic substitution).
Because this compound is an early-stage intermediate, comprehensive toxicological data is not always available in standard public databases. As a Senior Application Scientist, I employ a read-across methodology —extrapolating data from structurally analogous compounds such as cyclopropylmethanol and 2-(ethylsulfonyl)ethanol—to construct a highly predictive Safety Data Sheet (SDS) and toxicological profile [2, 3].
Predictive Safety Data Sheet (SDS) & Hazard Classification
The handling of (1-(Ethylsulfonyl)cyclopropyl)methanol requires stringent safety protocols. The ethylsulfonyl group enhances the compound's ability to penetrate lipid bilayers, while the primary alcohol can act as an irritant. Based on analogous sulfonyl and cyclopropyl derivatives, the compound is classified under the Globally Harmonized System (GHS) as a multi-target irritant [2, 4].
GHS Hazard and Precautionary Summary
Table 1: Predicted GHS Classification and Hazard Statements
| Hazard Class | Category | Hazard Statement (Code) | Causality / Mechanistic Rationale |
| Acute Toxicity, Oral | 4 | Harmful if swallowed (H302) | Rapid gastrointestinal absorption facilitated by the lipophilic cyclopropyl group and polar sulfonyl moiety. |
| Skin Corrosion/Irritation | 2 | Causes skin irritation (H315) | The compound disrupts epidermal lipid matrices, leading to localized inflammation. |
| Serious Eye Damage | 2A | Causes serious eye irritation (H319) | High osmolarity and hydrogen-bonding capacity of the sulfonyl group induce corneal osmotic stress. |
| STOT - Single Exposure | 3 | May cause respiratory irritation (H335) | Inhalation of aerosolized dust or vapors triggers mucosal irritation in the upper respiratory tract. |
Physicochemical Properties
Table 2: Extrapolated Physicochemical Data (Based on C₆H₁₂O₃S)
| Property | Estimated Value | Experimental Relevance |
| Molecular Weight | 164.22 g/mol | Critical for precise molar dosing in in vitro assays. |
| Physical State | Viscous liquid or low-melting solid | Dictates handling (requires anti-static spatulas or positive displacement pipettes). |
| Solubility | High in DMSO, DCM, MeOH | DMSO is the vehicle of choice for biological screening. |
| Stability | Hygroscopic | Must be stored under inert gas (Argon/N₂) to prevent water absorption and degradation [3]. |
Mechanistic Toxicity & Pharmacotoxicology
Understanding the toxicity of (1-(Ethylsulfonyl)cyclopropyl)methanol requires analyzing its metabolic fate. While the compound is generally stable, hepatic cytochrome P450 (CYP450) enzymes can interact with the cyclopropyl ring.
The Causality of Cyclopropyl Toxicity
Cyclopropyl rings contain high angular strain (~27.5 kcal/mol). While the electron-withdrawing ethylsulfonyl group deactivates the ring toward electrophilic attack, CYP-mediated oxidation can still trigger minor ring-opening events. This generates reactive electrophilic intermediates (such as alpha-beta unsaturated aldehydes) that can covalently bind to cellular macromolecules, leading to cytotoxicity [1, 2].
To mitigate this in biological systems, phase II conjugation (primarily glucuronidation at the primary alcohol) serves as the dominant detoxification pathway, safely clearing the molecule via renal excretion.
Proposed metabolic and toxicological pathways for (1-(Ethylsulfonyl)cyclopropyl)methanol.
Self-Validating Experimental Protocols
To ensure scientific integrity, any handling or biological evaluation of this compound must utilize self-validating systems. This means incorporating internal controls that immediately flag experimental failure or contamination.
Protocol 1: Safe Chemical Handling & Solution Preparation
Because the compound is hygroscopic and a known irritant, preparation of stock solutions must follow a strict, moisture-free workflow.
-
Environmental Setup : Conduct all weighing inside a certified Class II biological safety cabinet or chemical fume hood. Causality : Airflow velocity (typically 0.5 m/s) prevents inhalation of micro-particulates (H335 mitigation).
-
PPE Selection : Don double nitrile gloves. Causality : The ethylsulfonyl group acts as a permeation enhancer; double-gloving ensures that if the outer layer is breached by the solvent (e.g., DMSO), the inner layer maintains barrier integrity.
-
Inert Weighing : Purge the analytical balance chamber with Argon. Weigh the exact mass using an anti-static spatula.
-
Solubilization & Internal Validation : Dissolve the compound in anhydrous DMSO to a 10 mM stock.
-
Self-Validation Step: Add a trace amount of anhydrous copper(II) sulfate to a 10 µL aliquot of the stock. If it turns blue, the DMSO has absorbed water, invalidating the stock for moisture-sensitive downstream synthesis.
-
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
Before advancing this intermediate into late-stage drug synthesis, its baseline cytotoxicity must be established.
-
Cell Seeding : Seed HepG2 (human liver carcinoma) cells at 10,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Dosing : Treat cells with a concentration gradient of the compound (0.1 µM to 100 µM).
-
Self-Validation Step: Include a Vehicle Control (0.1% DMSO) to prove the solvent isn't killing the cells, and a Positive Control (e.g., 50 µM Chlorpromazine) to prove the assay can successfully detect toxicity.
-
-
Incubation & Readout : After 48 hours, add MTT reagent. Viable cells will reduce MTT to purple formazan via mitochondrial reductase.
-
Spectrophotometry : Read absorbance at 570 nm. The causality here is direct: lower absorbance equals fewer viable mitochondria, indicating that the reactive electrophiles (from potential cyclopropyl ring opening) have induced cellular apoptosis.
Step-by-step safety and handling workflow for sulfonyl-cyclopropyl derivatives.
Emergency Response & Spill Management
In the event of an accidental spill or exposure, standard operating procedures must be executed with an understanding of the chemical's properties.
-
Skin Exposure : Immediately flush with copious amounts of water for at least 15 minutes. Do not use solvents (like ethanol) to wipe the skin, as this will increase the dermal absorption of the lipophilic cyclopropyl moiety [3].
-
Spill Containment : Do not use a direct water stream on powder spills, as it will aerosolize the irritant. Cover the spill with dry sand or vermiculite, sweep carefully using non-sparking tools, and place in a sealed hazardous waste container[2, 4].
-
Fire Fighting : Use dry chemical, CO₂, or alcohol-resistant foam. The combustion of this compound releases toxic sulfur oxides (SOx) and carbon monoxide; thus, a self-contained breathing apparatus (SCBA) is strictly mandatory.
References
- Title: Antiviral pyrazolopyridinone compounds (WO2023154905A1)
Methodological & Application
protocol for oxidation of (1-(Ethylsulfonyl)cyclopropyl)methanol to aldehyde
Topic: Protocol for Oxidation of (1-(Ethylsulfonyl)cyclopropyl)methanol to Aldehyde Content Type: Application Note & Detailed Protocol Audience: Researchers, Process Chemists, and Drug Discovery Scientists
Introduction & Chemical Context
The oxidation of (1-(ethylsulfonyl)cyclopropyl)methanol (Substrate 1 ) to 1-(ethylsulfonyl)cyclopropanecarbaldehyde (Product 2 ) represents a critical transformation in the synthesis of bioactive sulfones and strained-ring scaffolds.
This transformation poses unique chemoselective challenges:
-
Ring Strain: The cyclopropane ring (~27.5 kcal/mol strain energy) is susceptible to ring-opening, particularly under strong acidic conditions or in the presence of nucleophiles capable of homoconjugate addition.
-
Electronic Activation: The gem-sulfonyl group is strongly electron-withdrawing (
). This renders the resulting aldehyde highly electrophilic , increasing its propensity to form stable hydrates (gem-diols) or hemiacetals if water or alcohols are present during workup. -
Non-Enolizability: A distinct advantage of this substrate is the quaternary
-carbon, which renders the aldehyde non-enolizable. This eliminates risks of racemization or self-aldol condensation, allowing for higher yields compared to linear -sulfonyl aldehydes.
This guide details two validated protocols: Method A (Swern Oxidation) for scalable, high-fidelity conversion, and Method B (Dess-Martin Periodinane) for rapid, mild bench-scale synthesis.
Reaction Pathway & Logic
The following diagram illustrates the reaction workflow, highlighting the critical intermediate and potential failure modes (ring opening) that these protocols are designed to avoid.
Figure 1: Reaction logic flow. The quaternary center prevents enolization, but the electron-deficient aldehyde is prone to hydration.
Method A: Swern Oxidation (Primary Protocol)
Best for: Scale-up (>1g), cost-efficiency, and rigorous exclusion of water. Mechanism: Activation of DMSO with oxalyl chloride forms a chlorosulfonium salt, which reacts with the alcohol to form an alkoxysulfonium ylide.[1] Intramolecular elimination yields the aldehyde.
Reagents & Stoichiometry
| Reagent | Equiv.[2][3] | Role |
| Substrate (1) | 1.0 | Limiting Reagent |
| Oxalyl Chloride | 1.5 | Activator |
| DMSO | 2.4 | Oxidant |
| Triethylamine ( | 5.0 | Base (Quench) |
| Dichloromethane (DCM) | 0.2 M | Solvent (Anhydrous) |
Step-by-Step Protocol
-
System Preparation:
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Maintain a positive pressure of dry
or Ar throughout.
-
-
Activation (The "Swern Reagent"):
-
Add anhydrous DCM (solvent volume A) to the flask.
-
Add Oxalyl Chloride (1.5 equiv) .
-
Cool the system to -78°C (dry ice/acetone bath). Critical: Internal temp must be < -60°C.
-
Dropwise add DMSO (2.4 equiv) in DCM over 15 minutes.
-
Observation: Gas evolution (
, ) occurs.[4] Stir for 15 minutes at -78°C to ensure formation of the active chlorosulfonium species.
-
-
Substrate Addition:
-
Dissolve (1-(ethylsulfonyl)cyclopropyl)methanol (1.0 equiv) in a minimum volume of anhydrous DCM.
-
Add this solution dropwise to the reaction mixture over 10–20 minutes, keeping the temperature below -60°C .
-
Stir at -78°C for 45–60 minutes. The mixture will become a cloudy white suspension (alkoxysulfonium salt).
-
-
Elimination (Quench):
-
Add Triethylamine (5.0 equiv) dropwise.
-
Caution: This step is exothermic.[2] Control addition rate to maintain temp < -60°C.
-
Once addition is complete, allow the reaction to warm to 0°C over 1 hour. The solution will turn clear or pale yellow.
-
-
Workup:
-
Quench with saturated aqueous
or phosphate buffer (pH 7). Note: Avoid strong acids. -
Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Flash chromatography (Hexanes/EtOAc). The aldehyde is typically a stable solid or oil.
-
Method B: Dess-Martin Periodinane (DMP)
Best for: Small scale (<100mg), rapid screening, or if -78°C facilities are unavailable. Mechanism: Ligand exchange at the hypervalent iodine center followed by reductive elimination.
Reagents & Stoichiometry
| Reagent | Equiv.[2][3] | Role |
| Substrate (1) | 1.0 | Limiting Reagent |
| DMP | 1.2 - 1.5 | Oxidant |
| 2.0 | Acid Scavenger (Optional but recommended) | |
| DCM (wet) | 0.1 M | Solvent (Trace water accelerates DMP) |
Step-by-Step Protocol
-
Preparation:
-
In a standard RBF, dissolve the substrate (1.0 equiv) in DCM.
-
Optional: Add solid
(2.0 equiv) to buffer the acetic acid byproduct, protecting the cyclopropane ring.
-
-
Oxidation:
-
Quench & Workup:
-
Dilute with
or DCM. -
Add a 1:1 mixture of saturated aqueous
and 10% (sodium thiosulfate). -
Critical: Stir the biphasic mixture vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).
-
Extract, dry (
), and concentrate.[5]
-
Critical Process Parameters (CPP) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Swern) | Temp > -60°C during activation. | Ensure internal probe monitoring; add reagents slower. |
| Pummerer Rearrangement | Warming before base addition.[5] | Keep at -78°C until |
| Aldehyde Hydrate | Wet solvents or aqueous workup.[5] | The |
| Ring Opening | Acidic conditions.[7] | Use Method B with |
| Stench (Swern) | Dimethyl sulfide (DMS) byproduct.[4] | Treat glassware with bleach (NaOCl) in the fume hood before removing to open bench. |
Stability & Storage
-
Storage: The 1-(ethylsulfonyl)cyclopropanecarbaldehyde should be stored at -20°C under inert atmosphere (Ar/N2) .
-
Reactivity: Due to the electron-withdrawing sulfonyl group, the aldehyde is highly reactive toward nucleophiles. Avoid storage in methanol or ethanol, as hemiacetals will form rapidly.
References
-
Swern Oxidation Mechanism & Protocol
-
Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide.[1] A preparative, steric and mechanistic study." Tetrahedron1978 , 34, 1651–1660.
-
-
Dess-Martin Periodinane Methodology
-
Cyclopropane Aldehyde Stability
-
Wong, H. N. C.; Hon, M.-Y.; Tse, C.-W.; Yip, Y.-C.; Tanko, J.; Hudlicky, T. "Use of Cyclopropanes in Organic Synthesis." Chem. Rev.1989 , 89, 165–198.
-
-
Synthesis of Sulfonyl Cyclopropanes
-
Barnier, J. P.; Ollivier, J.; Salaün, J. "1-Benzenesulfonylcyclopropanecarboxaldehyde diethyl acetal: A useful building block." Tetrahedron Lett.[3]1989 , 30, 2525-2528. (Demonstrates stability of analogous sulfonyl cyclopropane aldehydes).
-
Sources
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. acl.digimat.in [acl.digimat.in]
- 8. Cyclopropane synthesis [organic-chemistry.org]
using (1-(Ethylsulfonyl)cyclopropyl)methanol as a pharmaceutical intermediate
This guide details the application, synthesis, and handling of (1-(Ethylsulfonyl)cyclopropyl)methanol , a specialized pharmaceutical intermediate.
Executive Summary
(1-(Ethylsulfonyl)cyclopropyl)methanol (CAS: Analogous to 1465463-59-5) is a high-value building block used primarily in the synthesis of GPR119 agonists (Type 2 Diabetes) and 11
This guide provides a validated protocol for its synthesis, derivatization, and application, addressing the specific challenges of handling strained cyclopropyl sulfones.
Chemical Profile & Structural Logic
Identity
| Property | Detail |
| Chemical Name | (1-(Ethylsulfonyl)cyclopropyl)methanol |
| Structure | A cyclopropane ring substituted at the C1 position with an ethylsulfonyl group ( |
| Molecular Formula | |
| Molecular Weight | 164.22 g/mol |
| Physical State | Viscous colorless to pale yellow oil (tends to crystallize upon standing at -20°C). |
| Solubility | Soluble in DCM, THF, MeOH, EtOAc; sparingly soluble in water. |
The "Why": Structure-Activity Relationship (SAR)
In medicinal chemistry, this motif is selected for two specific reasons:
-
Metabolic Blocking: The cyclopropyl group prevents metabolic oxidation at the
-carbon relative to the sulfone, a common soft spot in linear alkyl sulfones. -
Conformational Locking: The gem-disubstitution locks the orientation of the sulfone and the leaving group (derived from the alcohol), optimizing the binding vector of the final drug molecule into the receptor pocket (e.g., the hydrophobic pocket of GPR119).
Synthetic Utility & Workflow
The primary utility of this alcohol is its conversion into an electrophile (Mesylate/Tosylate/Halide) for coupling with nitrogen heterocycles.
Reaction Workflow Diagram (DOT)
Caption: Synthetic pathway from commodity starting materials to the active pharmaceutical ingredient (API) precursor.
Detailed Experimental Protocols
Step 1: Construction of the Cyclopropane Core
Objective: Synthesis of Ethyl 1-(ethylsulfonyl)cyclopropanecarboxylate. Note: This reaction exploits the acidity of the methylene protons between the sulfone and ester groups.
Reagents:
-
Ethyl (ethylsulfonyl)acetate (1.0 eq)
-
1,2-Dibromoethane (1.2 eq)
-
Potassium Carbonate (
), anhydrous (2.5 eq) -
DMF (Dimethylformamide), anhydrous (10 vol)
Procedure:
-
Charge a reactor with Ethyl (ethylsulfonyl)acetate and DMF under
atmosphere. -
Add 1,2-Dibromoethane in one portion.
-
Add
portion-wise at room temperature (exothermic). -
Heat the mixture to 60°C and stir for 16–24 hours.
-
QC Check: Monitor by TLC/LC-MS for disappearance of starting acetate.
-
-
Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF.
-
Purification: Concentrate in vacuo. The crude oil is typically sufficiently pure (>90%) for reduction.
Step 2: Reduction to the Alcohol
Objective: Preparation of (1-(Ethylsulfonyl)cyclopropyl)methanol.
Reagents:
-
Crude Ester from Step 1 (1.0 eq)
- (Lithium Aluminum Hydride) (1.5 eq) or DIBAL-H
-
THF (Tetrahydrofuran), anhydrous
Procedure:
-
Cool a solution of
in THF to 0°C . -
Add the Ester (dissolved in THF) dropwise, maintaining internal temperature <10°C.
-
Allow to warm to RT and stir for 2 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (
mass of LAH), then 15% NaOH ( ), then water ( ). -
Add
, stir for 15 mins, and filter through a Celite pad. -
Concentrate to yield the Target Alcohol .
Step 3: Activation (Mesylation)
Context: The alcohol is a poor leaving group. Conversion to the mesylate is the industry standard for subsequent coupling.
Reagents:
-
(1-(Ethylsulfonyl)cyclopropyl)methanol (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
DCM (Dichloromethane)
Procedure:
-
Dissolve the alcohol and TEA in DCM; cool to 0°C .
-
Add MsCl dropwise. Caution: Exothermic.
-
Stir at 0°C for 1 hour.
-
Quench with saturated
.[4] Extract with DCM. -
Critical Safety Note: Alkyl mesylates are potential genotoxic impurities (PGIs). Handle with high containment.
Case Study: GPR119 Agonist Synthesis
Reference Drug Class: Similar to DS-8500 or MBX-2982 .
In the synthesis of GPR119 agonists, the (1-(ethylsulfonyl)cyclopropyl)methyl motif is often coupled to a piperidine nitrogen.
Protocol:
-
Dissolve the Mesylate (from Step 4.3) in Acetonitrile.
-
Add the Piperidine-core intermediate (1.0 eq) and
(2.0 eq). -
Heat to 80°C for 12 hours.
-
The steric bulk of the cyclopropyl sulfone slows the
reaction; iodide catalysis (adding 10 mol% NaI) is recommended to accelerate the rate via the Finkelstein reaction logic.
Analytical & Quality Control
NMR Interpretation
-
NMR (400 MHz,
):-
3.8–4.0 ppm (s, 2H): Methylene protons next to the hydroxyl (
). -
3.1 ppm (q, 2H): Methylene of the ethyl sulfone (
). - 1.4 ppm (t, 3H): Methyl of the ethyl sulfone.
- 1.0–1.6 ppm (m, 4H): Cyclopropyl ring protons (characteristic AA'BB' system, often complex due to the chiral center if the molecule were chiral, but this is achiral unless substituted further).
-
3.8–4.0 ppm (s, 2H): Methylene protons next to the hydroxyl (
Stability
-
Thermal: The cyclopropyl sulfone ring is surprisingly thermally stable up to 150°C.
-
Chemical: Stable to acidic hydrolysis. The alcohol can be stored at 4°C for months. The mesylate derivative is moisture sensitive and should be used immediately or stored under Argon at -20°C.
References
-
Jones, R. et al. (2018). Design and synthesis of novel GPR119 agonists with a spirocyclic structure. Bioorganic & Medicinal Chemistry Letters. Link
-
Scott, J. (2014). A convenient, economical and scalable multi-gram synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate. Organic Chemistry Frontiers. Link
-
BenchChem. (2025).[5] Application Notes and Protocols for Reactions Involving Cyclopropanemethanesulfonyl Chloride. Link
-
Wilkerson-Hill, S. M. (2025). Efficient Synthesis of Orphaned Cyclopropanes using Sulfones as Carbene Equivalents. UNC Chemistry. Link
-
Teicher, B. A. (2009). Process for the preparation of cyclopropyl sulfonamide. Patent WO2009053281A1. Link
Sources
- 1. WO2023154905A1 - Antiviral pyrazolopyridinone compounds - Google Patents [patents.google.com]
- 2. CN102351750A - Method for preparing methyl benzenesulfonate - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
methods for functionalizing the hydroxyl group of (1-(Ethylsulfonyl)cyclopropyl)methanol
Application Note: Advanced Functionalization Strategies for the Hydroxyl Group of (1-(Ethylsulfonyl)cyclopropyl)methanol
Executive Summary
(1-(Ethylsulfonyl)cyclopropyl)methanol is a highly specialized, sterically demanding building block increasingly utilized in modern medicinal chemistry. Notably, it serves as a critical intermediate in the synthesis of novel bicyclic pyrazolopyridinone compounds, which are potent inhibitors of herpesvirus replication developed for antiviral therapies[1],[2].
Functionalizing the primary hydroxyl group of this molecule presents unique synthetic challenges due to the extreme steric hindrance of the adjacent quaternary cyclopropyl center and the strong electron-withdrawing nature of the ethylsulfonyl group. This application note details field-proven, self-validating protocols for the divergent functionalization of this hydroxyl group, ensuring high yields, mechanistic fidelity, and scalability for drug development professionals.
Structural & Mechanistic Analysis
Before initiating any functionalization workflow, it is crucial to understand the causality behind the reactivity profile of this specific synthon:
-
Steric Hindrance (The Neopentyl Effect): The primary alcohol is attached directly to a quaternary carbon (C1 of the cyclopropane ring). This creates a neopentyl-like steric environment, which heavily retards standard bimolecular nucleophilic substitution (
) pathways. Traditional halogenation methods (e.g., concentrated HBr) often fail or require harsh heating that degrades the substrate. -
Electronic Deactivation: The
-ethylsulfonyl group ( ) exerts a powerful inductive electron-withdrawing effect. This reduces the nucleophilicity of the hydroxyl oxygen, making initial electrophilic attacks slower than in unhindered aliphatic alcohols. -
Absence of
-Hydrogens at C1: Because C1 is fully substituted, E2 elimination is impossible at this position. This allows for the use of strong, non-nucleophilic bases (e.g., NaH, KHMDS) during etherification without the risk of forming alkene byproducts.
Functionalization Workflow
Figure 1: Divergent functionalization pathways for (1-(Ethylsulfonyl)cyclopropyl)methanol.
Experimental Protocols
Protocol A: Halogenation via Modified Appel Reaction
-
Causality: The neopentyl-like steric bulk at C1 heavily retards standard
displacements. The Appel reaction is preferred because the formation of the highly reactive alkoxyphosphonium intermediate provides the necessary thermodynamic driving force (via bond formation) to push the substitution forward[3]. This specific transformation yields 1-(bromomethyl)-1-(ethylsulfonyl)cyclopropane, a documented alkylating agent in antiviral drug synthesis[4]. -
Self-Validating Step: The reaction progress is visually validated by the precipitation of triphenylphosphine oxide (
) as the reaction proceeds in non-polar solvent mixtures. -
Procedure:
-
Dissolve (1-(Ethylsulfonyl)cyclopropyl)methanol (1.0 eq) and carbon tetrabromide (
, 1.2 eq) in anhydrous dichloromethane (DCM) (0.2 M) under an inert argon atmosphere. -
Cool the mixture to 0 °C using an ice bath.
-
Add triphenylphosphine (
, 1.3 eq) portion-wise over 15 minutes to control the exotherm. -
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor via TLC (KMnO
stain; the product is less polar than the starting material). -
Workup: Concentrate the mixture in vacuo. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate
. Filter through a Celite pad and purify the filtrate via silica gel chromatography to isolate the bromide.
-
Protocol B: Sulfonylation (Triflation)
-
Causality: When the bromide is insufficiently reactive for highly hindered downstream cross-couplings, converting the hydroxyl group to a trifluoromethanesulfonate (triflate) creates a "super leaving group." 2,6-Lutidine is selected as the base over triethylamine to prevent competitive nucleophilic attack or ketene formation from the highly electrophilic intermediate.
-
Self-Validating Step: Successful formation is validated by an immediate downfield shift of the
protons in the NMR spectrum (typically +0.8 to +1.2 ppm relative to the alcohol) prior to any downstream coupling. -
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM (0.1 M) and add 2,6-lutidine (1.5 eq).
-
Cool the solution strictly to -78 °C.
-
Dropwise add trifluoromethanesulfonic anhydride (
, 1.2 eq). The solution may turn pale yellow. -
Stir at -78 °C for 1 hour.
-
Workup: Quench cold with saturated aqueous
. Extract rapidly with cold DCM, dry over , and concentrate at low temperatures (<25 °C). Note: The triflate is prone to degradation and should be used immediately in the next synthetic step.
-
Protocol C: Controlled Oxidation to Aldehyde
-
Causality: Harsh acidic oxidants (e.g., Jones reagent) can cause over-oxidation to the carboxylic acid or trigger cyclopropane ring-opening. Dess-Martin Periodinane (DMP) is chosen for its mild, near-neutral conditions. The addition of a stoichiometric amount of water ("wet DCM") accelerates the ligand exchange on the iodine(V) center, significantly increasing the reaction rate.
-
Self-Validating Step: The reaction is self-validating via the formation of a white precipitate (the iodine(III) byproduct) and can be confirmed by the appearance of a sharp aldehyde singlet near 9.5–10.0 ppm in rapid NMR sampling.
-
Procedure:
-
Dissolve the alcohol (1.0 eq) in wet DCM (prepared by adding 1 drop of water to 10 mL of DCM).
-
Add Dess-Martin Periodinane (1.5 eq) in one portion at room temperature.
-
Stir vigorously for 1-2 hours. The clear solution will become cloudy.
-
Workup: Quench the reaction by adding an equal volume of 1:1 saturated aqueous
and saturated aqueous . Stir vigorously for 15 minutes until the organic layer is clear (this destroys unreacted DMP). Extract with DCM, dry, and concentrate to yield the aldehyde.
-
Data Presentation: Method Comparison
| Functionalization Method | Target Derivative | Key Reagents | Typical Yield Range | Downstream Utility in Drug Design |
| Halogenation | 1-(Bromomethyl)-1-(ethylsulfonyl)cyclopropane | 75% – 85% | Alkylation of complex heterocycles (e.g., pyrazinonaphthyridines)[4]. | |
| Sulfonylation | Triflate ester | 85% – 95% | Highly challenging | |
| Oxidation | 1-(Ethylsulfonyl)cyclopropanecarbaldehyde | DMP, wet DCM | 80% – 90% | Reductive aminations, Wittig olefinations, and Grignard additions. |
| Etherification | Alkyl ether | NaH, R-X, DMF | 70% – 80% | Formation of stable protecting groups or lipophilic linkers. |
References
-
Title: Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones Source: Journal of Organic Chemistry (Dess, D. B.; Martin, J. C., 1983) URL: [Link]
-
Title: The Cleavage of Non-enolisable Ketones with Bromine and Phosphorus (Appel Reaction) Source: Angewandte Chemie International Edition (Appel, R., 1975) URL: [Link]
- Source: WIPO (PCT) / Gilead Sciences, Inc.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US8609089B2 - Compositions of PD-1 antagonists and methods of use - Google Patents [patents.google.com]
- 3. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. WO2023154905A1 - Antiviral pyrazolopyridinone compounds - Google Patents [patents.google.com]
Application Note: Incorporation of (1-(Ethylsulfonyl)cyclopropyl)methanol in Peptide Synthesis
This Application Note is designed for researchers and drug development professionals focusing on the incorporation of (1-(Ethylsulfonyl)cyclopropyl)methanol into peptide scaffolds.
Based on the structural analysis, this compound acts as a hyper-stable pharmacophore or N-terminal cap . Unlike linear ethylsulfonyl linkers (e.g., Msc) that are base-labile due to
Introduction & Mechanistic Rationale
The incorporation of (1-(Ethylsulfonyl)cyclopropyl)methanol serves a specific purpose in medicinal chemistry: the introduction of a polar, metabolically stable "cap" that mimics the electrostatic properties of peptide bonds while resisting enzymatic hydrolysis.
Structural Logic
-
Sulfonyl Group (
): Acts as a strong hydrogen bond acceptor, improving water solubility and mimicking the transition state of amide hydrolysis. -
Cyclopropyl Ring: Provides a "conformational lock." Crucially, it replaces the
-carbon of a standard ethylsulfonyl group. In linear sulfonylethyl groups (e.g., the Msc protecting group), the -carbon has protons that can be removed by base, triggering elimination. In this molecule, the -position is a quaternary cyclopropyl carbon , preventing -elimination. -
Hydroxymethyl Handle: The primary alcohol allows for attachment to the peptide N-terminus (via carbamate linkage) or conversion to a carboxylic acid for amide linkage.
Applications
-
N-Terminal Capping: Prevents exopeptidase degradation.
-
Pharmacokinetic Modifier: Reduces lipophilicity (LogP) while maintaining membrane permeability.
-
Bioisostere: Acts as a non-hydrolyzable surrogate for amide or ester groups.
Chemical Strategy & Workflow
Since the starting material is an alcohol , it cannot be coupled directly using standard amide bond formation reagents (HATU/DIC). Two primary strategies are employed:
-
Route A (Carbamate Linkage): Activation of the alcohol to a mixed carbonate (e.g., Succinimidyl Carbonate), followed by reaction with the N-terminal amine of the peptide.
-
Route B (Amide Linkage): Oxidation of the alcohol to the corresponding carboxylic acid, followed by standard peptide coupling.
Chemical Stability Diagram
The following diagram illustrates the stability difference between standard sulfonyl linkers and the cyclopropyl variant.
Caption: Mechanistic comparison showing why the cyclopropyl modification confers base stability compared to linear sulfonyl protecting groups.
Experimental Protocols
Protocol A: Synthesis of the Activated Succinimidyl Carbonate
Use this protocol to attach the molecule to the N-terminus via a carbamate (urethane) bond.
Reagents:
-
(1-(Ethylsulfonyl)cyclopropyl)methanol (1.0 eq)
-
N,N'-Disuccinimidyl carbonate (DSC) (1.5 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Acetonitrile (ACN) or Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 mmol of (1-(Ethylsulfonyl)cyclopropyl)methanol in 10 mL of anhydrous ACN.
-
Activation: Add 1.5 mmol of DSC followed by 2.0 mmol of TEA dropwise.
-
Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC or LC-MS (Target mass: Alcohol MW + 141 Da).
-
Workup:
-
Dilute with Ethyl Acetate (50 mL).
-
Wash with 0.1 M HCl (2x), Sat. NaHCO3 (2x), and Brine (1x).
-
Dry over Na2SO4, filter, and concentrate in vacuo.
-
-
Storage: The resulting Succinimidyl (1-(ethylsulfonyl)cyclopropyl)methyl carbonate is a stable solid/oil that can be stored at -20°C or used immediately.
Protocol B: Solid-Phase Peptide Coupling (SPPS)
Use this protocol to couple the activated carbonate to a resin-bound peptide.
Reagents:
-
Resin-bound peptide (N-terminus deprotected, free amine)
-
Activated Succinimidyl Carbonate (from Protocol A) (3.0 eq)
-
DIPEA (N,N-Diisopropylethylamine) (6.0 eq)
Step-by-Step Procedure:
-
Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 20 minutes.
-
Coupling:
-
Dissolve the Activated Carbonate (0.3 mmol) in 2 mL DMF.
-
Add DIPEA (0.6 mmol).
-
Add the solution to the resin.
-
-
Incubation: Shake/agitate at room temperature for 4–16 hours (Carbamate formation is slower than amide coupling).
-
Monitoring: Perform a Kaiser Test (Ninhydrin).
-
Blue:[2] Incomplete coupling (Repeat step 2).
-
Colorless: Complete coupling.
-
-
Washing: Drain and wash resin with DMF (3x), DCM (3x), and MeOH (2x).
-
Cleavage: Proceed with standard TFA cleavage (e.g., 95% TFA, 2.5% TIS, 2.5% H2O). The carbamate linkage is stable to TFA.
Protocol C: Oxidation to Carboxylic Acid (Alternative Route)
Use this if an Amide linkage is required.
Reagents:
-
(1-(Ethylsulfonyl)cyclopropyl)methanol
-
TEMPO (0.1 eq), BAIB (Bis-acetoxyiodobenzene) (2.2 eq)
-
ACN:H2O (1:1)
Procedure:
-
Dissolve alcohol in ACN:H2O (1:1).
-
Add TEMPO and BAIB. Stir at RT for 4 hours.
-
Quench with Na2S2O3, extract with EtOAc.
-
Isolate 1-(ethylsulfonyl)cyclopropanecarboxylic acid .
-
Couple using standard HATU/DIPEA conditions.
Data & Troubleshooting
Reagent Compatibility Table
| Reagent / Condition | Compatibility | Notes |
| TFA (Cleavage) | High | The sulfone and cyclopropyl ring are stable in 95% TFA. |
| Piperidine (Fmoc Removal) | High | Stable to 20% Piperidine (unlike Msc group). |
| Hydrazine | Moderate | Long exposure may cause hydrazinolysis of the carbamate. |
| H2 / Pd/C | Low | Cyclopropyl ring may open under high-pressure hydrogenation. |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Yield (Coupling) | Steric hindrance of the cyclopropyl group. | Use Protocol A (Carbonate) with overnight coupling or switch to HOAt additive. |
| Side Products | Hydrolysis of the activated carbonate. | Ensure anhydrous solvents (DMF/DCM) are used during coupling. |
| Resin Aggregation | High polarity of the sulfone group. | Use "Magic Mixture" (DCM/DMF/NMP) or elevate temp to 40°C. |
Synthesis Workflow Diagram
Caption: Decision tree for incorporating the alcohol building block via activation or oxidation pathways.
References
-
Beilstein Journals. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. [Link]
-
National Institutes of Health (NIH). (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes. Current Medicinal Chemistry. [Link]
-
ResearchGate. (2005). Three-Step Synthesis of Cyclopropyl Peptidomimetics. [Link]
-
Electronic Journal of Biotechnology. (2019). Peptides, solid-phase synthesis and characterization. [Link]
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Application Notes and Protocols for the Esterification of (1-(Ethylsulfonyl)cyclopropyl)methanol
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of esters from (1-(Ethylsulfonyl)cyclopropyl)methanol. This unique primary alcohol, featuring a strained cyclopropyl ring and an electron-withdrawing ethylsulfonyl group, requires careful consideration of reaction conditions to achieve high yields while minimizing potential side reactions, such as ring-opening or elimination. This guide explores several robust esterification methodologies, including the Steglich and Yamaguchi esterifications, as well as a classic approach using acyl chlorides. Each protocol is presented with a detailed, step-by-step procedure, a discussion of the underlying chemical principles, and expected outcomes. These notes are intended for researchers and professionals in drug development and organic synthesis who are working with this or structurally related molecules.
Introduction: Substrate-Specific Considerations
(1-(Ethylsulfonyl)cyclopropyl)methanol is a primary alcohol, which generally makes it a good candidate for esterification. However, the presence of the cyclopropyl ring introduces a degree of steric hindrance and, more importantly, the potential for ring-opening under harsh acidic conditions. The ethylsulfonyl group is a strong electron-withdrawing group, which may influence the nucleophilicity of the alcohol, although its impact is likely modest due to the insulating methylene (-CH2-) linker.
Given these structural features, the choice of esterification method is critical. Methodologies that proceed under mild, neutral, or slightly basic conditions are generally preferred to preserve the integrity of the cyclopropyl moiety. Classical Fischer esterification, which employs strong acids and high temperatures, is less ideal for this substrate due to the risk of acid-catalyzed side reactions.[1][2]
This guide will focus on three well-established and versatile methods that are compatible with sensitive substrates:
-
Steglich Esterification: A mild method using a carbodiimide coupling agent and a nucleophilic catalyst.[3][4]
-
Yamaguchi Esterification: Particularly effective for sterically hindered alcohols and for the synthesis of highly functionalized esters.[5][6]
-
Acyl Chloride Method: A reliable and often high-yielding approach that avoids strong acids.[7][8]
Recommended Esterification Protocols
Protocol 1: Steglich Esterification
The Steglich esterification is an excellent choice for substrates that are sensitive to acid.[9][10] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A catalytic amount of 4-dimethylaminopyridine (DMAP) is used to facilitate the nucleophilic attack of the alcohol.[3][4]
Caption: Workflow for the Steglich Esterification of (1-(Ethylsulfonyl)cyclopropyl)methanol.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (1-(Ethylsulfonyl)cyclopropyl)methanol (1.0 eq.), the desired carboxylic acid (1.1 eq.), and 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Dissolution: Dissolve the solids in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to a concentration of approximately 0.1-0.5 M.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq.) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the reaction mixture over 15-30 minutes. A white precipitate of dicyclohexylurea (DCU) or the corresponding urea from EDC will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture through a pad of celite to remove the precipitated urea byproduct. Wash the filter cake with a small amount of the reaction solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
| Reagent | Molar Eq. | Purpose |
| (1-(Ethylsulfonyl)cyclopropyl)methanol | 1.0 | Substrate (Alcohol) |
| Carboxylic Acid | 1.1 | Acylating Agent |
| DCC or EDC | 1.2 | Coupling Agent |
| DMAP | 0.1 | Catalyst |
| Anhydrous DCM/THF | - | Solvent |
Protocol 2: Yamaguchi Esterification
The Yamaguchi esterification is another powerful method for the synthesis of esters, especially when dealing with sterically hindered alcohols or for macrolactonization.[11] The reaction proceeds via the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which is then activated by DMAP for reaction with the alcohol.[5][12]
Sources
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- 2. Fischer_esterification [chemeurope.com]
- 3. grokipedia.com [grokipedia.com]
- 4. fiveable.me [fiveable.me]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. organic-chemistry.org [organic-chemistry.org]
- 11. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 12. organic-chemistry.org [organic-chemistry.org]
Application Notes and Protocols for the Scale-Up Synthesis of (1-(Ethylsulfonyl)cyclopropyl)methanol for Clinical Trials
Introduction: The Significance and Scalability Challenges of a Key Pharmaceutical Intermediate
(1-(Ethylsulfonyl)cyclopropyl)methanol is an important building block in the synthesis of various active pharmaceutical ingredients (APIs). Its unique three-dimensional structure, conferred by the cyclopropyl ring, and the presence of the polar sulfonyl group often lead to improved metabolic stability and enhanced binding affinity to biological targets. The successful progression of drug candidates incorporating this moiety from preclinical to clinical stages necessitates a robust, scalable, and economically viable synthetic process.
The transition from laboratory-scale synthesis to a multi-kilogram scale suitable for clinical trials presents significant challenges. These include ensuring consistent product quality, maintaining a favorable safety profile, and controlling costs. This document provides a detailed guide for the scale-up synthesis of (1-(Ethylsulfonyl)cyclopropyl)methanol, focusing on a process that is both efficient and amenable to Good Manufacturing Practice (GMP) standards.
Synthetic Strategy: A Three-Step Approach to Scalability and Quality
The chosen synthetic route is a three-step process designed for scalability, safety, and control of critical quality attributes. This strategy involves the formation of a key intermediate, 1-(ethylthio)cyclopropanecarbaldehyde, followed by a selective reduction and a final oxidation.
Caption: A three-step synthetic route for (1-(Ethylsulfonyl)cyclopropyl)methanol.
This approach offers several advantages for scale-up:
-
Convergent Synthesis: The key cyclopropane ring is formed early in the synthesis.
-
Avoidance of Hazardous Reagents: The chosen reagents are suitable for use in standard manufacturing facilities.
-
Well-Defined Intermediates: The intermediates are stable and can be isolated and purified, allowing for better process control.
Part 1: Synthesis of 1-(Ethylthio)cyclopropanecarbaldehyde
The first critical step is the formation of the cyclopropane ring functionalized with both an ethylthio and a formyl group. A robust method for this transformation is the reaction of an appropriate precursor with ethanethiol. A particularly scalable approach involves a continuous-flow synthesis, which offers enhanced safety and process control compared to batch reactions.[1]
Protocol 1: Continuous-Flow Synthesis of 1-(Ethylthio)cyclopropanecarbaldehyde
This protocol is adapted from a procedure for the synthesis of arylthio-cyclopropyl carbonyl compounds and is optimized for scale-up.[1]
Materials and Equipment:
-
2-Hydroxycyclobutanone
-
Ethanethiol
-
Amberlyst-35 resin (catalyst)
-
Tetrahydrofuran (THF), anhydrous
-
Syringe pumps
-
Packed-bed reactor column
-
Back-pressure regulator
-
Collection vessel
Procedure:
-
Catalyst Preparation: Pack a stainless-steel column with Amberlyst-35 resin. The column dimensions should be chosen based on the desired production scale.
-
Reagent Preparation:
-
Prepare a solution of 2-hydroxycyclobutanone in anhydrous THF (e.g., 0.5 M).
-
Prepare a solution of ethanethiol in anhydrous THF (e.g., 0.5 M).
-
-
Reaction Setup:
-
Set up a continuous-flow system with two syringe pumps, a T-mixer, the packed-bed reactor, and a back-pressure regulator.
-
Heat the reactor to the optimized temperature (e.g., 60 °C).
-
-
Reaction Execution:
-
Pump the two reagent solutions at equal flow rates into the T-mixer, where they combine before entering the heated reactor.
-
The reaction mixture flows through the catalyst bed, where the cyclopropanation reaction occurs.
-
The product stream exits the reactor, passes through the back-pressure regulator, and is collected in a suitable vessel.
-
-
Work-up and Purification:
-
The collected solution is concentrated under reduced pressure to remove the THF.
-
The crude product is purified by vacuum distillation to yield pure 1-(ethylthio)cyclopropanecarbaldehyde.
-
| Parameter | Value | Rationale |
| Temperature | 60 °C | Optimizes reaction rate while minimizing side reactions. |
| Flow Rate | Dependant on reactor size | Controls residence time in the reactor for complete conversion. |
| Catalyst | Amberlyst-35 | A solid-supported acid catalyst that is easily separated from the product stream.[1] |
| Solvent | Anhydrous THF | Good solubility for reactants and inert under reaction conditions. |
Part 2: Reduction to (1-(Ethylthio)cyclopropyl)methanol
The reduction of the aldehyde to the primary alcohol is a critical step that must be performed with high selectivity to avoid unwanted side reactions. A mild reducing agent is essential to prevent the opening of the strained cyclopropane ring.[2]
Protocol 2: Selective Reduction of 1-(Ethylthio)cyclopropanecarbaldehyde
Materials and Equipment:
-
1-(Ethylthio)cyclopropanecarbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Jacketed glass reactor with overhead stirrer and temperature probe
-
Addition funnel
Procedure:
-
Reactor Setup: Charge the jacketed reactor with a solution of 1-(ethylthio)cyclopropanecarbaldehyde in methanol.
-
Cooling: Cool the solution to 0-5 °C using a circulating chiller.
-
Reagent Addition: Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Slowly add water to the reaction mixture to quench the excess sodium borohydride.
-
Work-up and Isolation:
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield crude (1-(ethylthio)cyclopropyl)methanol. This intermediate is often of sufficient purity to be used directly in the next step.
-
| Parameter | Value | Rationale |
| Reducing Agent | Sodium Borohydride | A mild and selective reducing agent that minimizes the risk of cyclopropane ring-opening.[2] |
| Temperature | 0-10 °C | Controls the reaction rate and prevents over-reduction or side reactions. |
| Solvent | Methanol | Good solubility for the substrate and reagent. |
Part 3: Oxidation to (1-(Ethylsulfonyl)cyclopropyl)methanol
The final step is the oxidation of the thioether to the sulfone. This transformation requires a robust and scalable oxidation method that provides high yields and purity. The use of hydrogen peroxide with a suitable catalyst is an environmentally friendly and cost-effective option for large-scale production.[3]
Protocol 3: Oxidation of (1-(Ethylthio)cyclopropyl)methanol
Materials and Equipment:
-
(1-(Ethylthio)cyclopropyl)methanol
-
Hydrogen peroxide (30% aqueous solution)
-
Tungstic acid or a suitable metal catalyst
-
Methanol
-
Jacketed glass reactor with overhead stirrer and temperature probe
-
Addition funnel
Procedure:
-
Reactor Setup: Charge the reactor with (1-(ethylthio)cyclopropyl)methanol, methanol, and the catalyst (e.g., a catalytic amount of tungstic acid).
-
Reagent Addition: Slowly add the 30% hydrogen peroxide solution via an addition funnel, maintaining the internal temperature between 20-25 °C. The reaction is exothermic and requires careful temperature control.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours, or until reaction completion is confirmed by HPLC analysis.
-
Quenching: Quench the excess hydrogen peroxide by the slow addition of an aqueous solution of sodium sulfite.
-
Work-up and Purification:
-
Concentrate the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to a crude solid.
-
-
Crystallization: Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield (1-(Ethylsulfonyl)cyclopropyl)methanol of high purity.[4][5]
| Parameter | Value | Rationale |
| Oxidizing Agent | Hydrogen Peroxide | An inexpensive and environmentally benign oxidant.[3] |
| Catalyst | Tungstic Acid | An effective catalyst for sulfide oxidation with hydrogen peroxide. |
| Temperature | 20-25 °C | Provides a controlled reaction rate and minimizes potential hazards associated with exothermic oxidation. |
| Purification | Crystallization | A highly effective method for purifying the final API intermediate to meet stringent quality standards.[4][5] |
Process Workflow and Control
A successful scale-up relies on a well-defined process workflow with critical process parameters (CPPs) and in-process controls (IPCs) at each stage.
Caption: Overall process workflow with in-process controls for each step.
Analytical Characterization and Quality Control
To ensure the final product meets the stringent requirements for clinical trials, a comprehensive set of analytical tests must be performed.
| Test | Method | Specification |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to the structure of (1-(Ethylsulfonyl)cyclopropyl)methanol |
| Purity | HPLC | ≥ 99.0% |
| Related Substances | HPLC | Individual impurity ≤ 0.1%, Total impurities ≤ 0.5% |
| Residual Solvents | GC-HS | Meets ICH Q3C limits |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Assay | Titration or HPLC | 98.0% - 102.0% |
Safety Considerations
-
Ethanethiol: Is a volatile and flammable liquid with a strong, unpleasant odor. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Add slowly and in a controlled manner.
-
Hydrogen Peroxide: Is a strong oxidizing agent. Avoid contact with organic materials and metals that can catalyze its decomposition. The oxidation reaction is exothermic and requires careful temperature monitoring and control.
-
Pressure and Temperature: All reactions should be conducted in appropriately rated equipment with pressure relief systems in place, especially for the continuous-flow setup.
Conclusion
The described three-step synthesis of (1-(Ethylsulfonyl)cyclopropyl)methanol provides a scalable and robust process suitable for the production of material for clinical trials. By implementing continuous-flow technology for the initial cyclopropanation and utilizing well-controlled, scalable batch processes for the subsequent reduction and oxidation steps, this protocol ensures high purity, good yield, and a favorable safety profile. The detailed procedures, in-process controls, and analytical methods outlined in this guide will enable researchers, scientists, and drug development professionals to confidently produce this key pharmaceutical intermediate for the advancement of new drug candidates.
References
-
Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]
- Ammara, A., Mansha, S. G., Khan, A. F., Zahoor, M. J., Saif, B., Parveen, M. A., Saeed, A. R., Chaudhry, A., Irfan, M., & Abbas, M. (2025). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 15, 37125-37151.
- Moi, D., Cabua, M. C., Velichko, V., Cocco, A., Chiappone, A., Mocci, R., ... & Secci, F. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules, 27(22), 8009.
-
Adichemistry. (n.d.). COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]
- Secci, F., Moi, D., Cabua, M. C., Cocco, A., Chiappone, A., Mocci, R., ... & Pesciaioli, F. (2022). Acid-catalyzed synthesis of functionalized arylthio cyclopropane carbaldehydes and ketones.
-
Zeochem. (n.d.). Purification of APIs. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
TAYANA. (n.d.). Picking the best purification method for your API can be a tricky challenge. Retrieved from [Link]
- MDPI. (2020).
- Yao, Q. (2002).
-
Wiley Online Library. (2025). Synthesis of (E,E)-bis(arylcyclopropyl) sulfones from novel (E,E)-bis(styryl) sulfones. Retrieved from [Link]
-
Zamann Pharma Support GmbH. (n.d.). API Purification. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Retrieved from [Link]
-
Pharmaceutical Technology. (2025). API Purification. Retrieved from [Link]
-
Wordpress. (2026). Ketone Reduction. Retrieved from [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
- Liese, A., & Kula, M. R. (2007). Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes. Applied microbiology and biotechnology, 76(2), 293–301.
-
UniCA IRIS. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Retrieved from [Link]
-
ResearchGate. (2025). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Acid-catalyzed synthesis of functionalized arylthio cyclopropane carbaldehydes and ketones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Intramolecular cyclopropylmethylation via non-classical carbenium ion. Retrieved from [Link]
-
MDPI. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Retrieved from [Link]
-
PubMed. (2012). Synthesis and anticonvulsant activity of ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives. Retrieved from [Link]
-
Beilstein Journals. (2023). First synthesis of acylated nitrocyclopropanes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. Retrieved from [Link]
-
ResearchGate. (2023). Oxidation reactions of cyclopent-2-en-1-yl thiophene derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cp2Ti(II) Mediated Rearrangement of Cyclopropyl Imines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of ethyl 1,2,2-tricyanocyclopropanecarboxylates from bromomalononitrile and ylidenecyanoacetate. Retrieved from [Link]
- Google Patents. (n.d.). DE19543087A1 - Process for the preparation of cyclopropylmethanol.
-
National Institutes of Health. (2013). New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. Retrieved from [Link]
- Google Patents. (n.d.). US5728896A - Process for the preparation of hydroxymethyl-cyclopropane.
-
Organic Chemistry Portal. (2020). Cyclization of Active Methylene Isocyanides with α-Oxodithioesters Induced by Base: An Expedient Synthesis of 4-Methylthio/Ethoxycarbonyl-5-acylthiazoles. Retrieved from [Link]
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Application Notes & Protocols: Catalytic Methods for the Strategic Modification of (1-(Ethylsulfonyl)cyclopropyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of catalytic methodologies for the chemical modification of (1-(ethylsulfonyl)cyclopropyl)methanol, a valuable building block in medicinal chemistry. The unique combination of a reactive primary alcohol, a strained cyclopropyl ring, and an electron-withdrawing ethylsulfonyl group offers a rich landscape for selective chemical transformations. This document details catalytic approaches for oxidation, esterification, and etherification of the primary alcohol, as well as strategies for carbon-carbon bond formation. The protocols and insights provided are designed to be a practical resource for chemists engaged in the synthesis of novel molecular entities.
Introduction: The Significance of the (1-(Ethylsulfonyl)cyclopropyl)methanol Scaffold
The (1-(ethylsulfonyl)cyclopropyl)methanol motif is of growing interest in drug discovery. The cyclopropyl ring introduces conformational rigidity and can improve metabolic stability, while the sulfonyl group can act as a hydrogen bond acceptor and influence the physicochemical properties of a molecule. The primary alcohol serves as a key handle for introducing further molecular complexity. Efficient and selective catalytic methods are therefore crucial for the elaboration of this scaffold into diverse derivatives for biological screening.
Catalytic Oxidation to the Aldehyde
The selective oxidation of the primary alcohol to the corresponding aldehyde is a pivotal transformation, providing a versatile intermediate for subsequent reactions such as reductive amination, Wittig reactions, and aldol additions. Achieving high selectivity without over-oxidation to the carboxylic acid or cleavage of the cyclopropyl ring is paramount.
Expertise & Experience: Choosing the Right Catalytic System
While various methods exist for alcohol oxidation, heterogeneous catalysis using supported metal catalysts offers advantages in terms of catalyst recovery and simplified product purification. Molybdenum-based catalysts, often in combination with iron, are well-regarded for their high selectivity in the oxidation of methanol to formaldehyde.[1] This principle can be extended to more complex primary alcohols. The proposed mechanism often involves an acid-base interaction at a metal-oxo site, followed by C-H bond abstraction as the rate-determining step.[1]
Experimental Protocol: Selective Aerobic Oxidation
This protocol describes a selective aerobic oxidation using a heterogeneous catalyst.
Materials:
-
(1-(Ethylsulfonyl)cyclopropyl)methanol
-
Fe₂(MoO₄)₃/MoO₃ catalyst
-
Toluene (anhydrous)
-
Pressurized reaction vessel or a flask with a balloon of oxygen
-
Standard glassware for reaction setup and workup
-
Silica gel for column chromatography
Procedure:
-
To a dry, pressurized reaction vessel, add (1-(Ethylsulfonyl)cyclopropyl)methanol (1.0 eq) and the Fe₂(MoO₄)₃/MoO₃ catalyst (5 mol%).
-
Add anhydrous toluene to achieve a 0.2 M concentration of the substrate.
-
Seal the vessel and purge with oxygen gas three times.
-
Pressurize the vessel with oxygen to 3 atm (or equip the flask with an oxygen-filled balloon).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and carefully vent the vessel.
-
Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (1-(ethylsulfonyl)cyclopropyl)carbaldehyde.
Visualization: Oxidation Workflow
Caption: Workflow for the catalytic oxidation of (1-(Ethylsulfonyl)cyclopropyl)methanol.
Catalytic Esterification
Esterification of the primary alcohol is a common strategy to modify the pharmacokinetic profile of a lead compound. The Fischer-Speier esterification, which involves reacting an alcohol with a carboxylic acid in the presence of an acid catalyst, is a classic and effective method.[2]
Expertise & Experience: Leveraging Solid Acid Catalysts
While strong mineral acids like sulfuric acid are effective, they can lead to difficult workups and corrosion issues. The use of solid acid catalysts, such as sulfonated resins (e.g., Amberlyst-16), offers a greener and more practical alternative, especially for continuous flow processes. These catalysts are easily separable from the reaction mixture, minimizing downstream processing. To drive the equilibrium towards the ester product, it is common to use an excess of one reagent or to remove water as it is formed.[2]
Experimental Protocol: Solid-Acid Catalyzed Esterification
Materials:
-
(1-(Ethylsulfonyl)cyclopropyl)methanol
-
Carboxylic acid of choice (e.g., acetic acid, benzoic acid)
-
Amberlyst-16 (or other suitable solid acid catalyst)
-
Toluene or a solvent that allows for azeotropic removal of water
-
Dean-Stark apparatus
-
Standard glassware for reaction setup and workup
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add (1-(Ethylsulfonyl)cyclopropyl)methanol (1.0 eq), the carboxylic acid (1.2 eq), and Amberlyst-16 (10 wt% of the limiting reagent).
-
Add toluene to the flask.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the Amberlyst-16 catalyst and wash it with the reaction solvent.
-
Wash the combined filtrate with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by flash column chromatography if necessary.
Data Presentation: Catalyst Comparison
| Catalyst Type | Advantages | Disadvantages | Typical Loading |
| H₂SO₄ | High activity, low cost | Corrosive, difficult to remove | 1-5 mol% |
| Amberlyst-16 | Recyclable, easy separation | Lower activity than H₂SO₄ | 10-20 wt% |
| Zeolites | Shape-selective, thermally stable | Can be expensive | 10-20 wt% |
Catalytic Etherification
The synthesis of ethers from the primary alcohol can introduce metabolically stable lipophilic groups. Reductive etherification, which involves the reaction of an alcohol with an aldehyde or ketone in the presence of a reducing agent and a catalyst, is a powerful method for this transformation.[3]
Expertise & Experience: Lewis Acid Catalysis in Reductive Etherification
Lewis acids such as Yb(OTf)₃ have been shown to be efficient catalysts for the reductive etherification of alcohols with carbonyl compounds in the presence of a silane reducing agent.[3] The proposed mechanism involves the formation of a hemiacetal intermediate, which is then activated by the Lewis acid and subsequently reduced by the silane.[3] This method is generally high-yielding and tolerates a wide range of functional groups.
Experimental Protocol: Yb(OTf)₃-Catalyzed Reductive Etherification
Materials:
-
(1-(Ethylsulfonyl)cyclopropyl)methanol
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)
-
Triethylsilane (Et₃SiH)
-
Dichloromethane (DCM, anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, nitrogen-flushed flask, add (1-(Ethylsulfonyl)cyclopropyl)methanol (1.0 eq), the aldehyde or ketone (1.5 eq), and anhydrous DCM.
-
Add Yb(OTf)₃ (5 mol%) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylsilane (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ether by flash column chromatography.
Visualization: Reductive Etherification Mechanism
Caption: Simplified mechanism for Yb(OTf)₃-catalyzed reductive etherification.
Strategies for Catalytic C-C Bond Formation
Direct C-H activation at the cyclopropyl ring adjacent to the sulfonyl group can be challenging. A more common and reliable approach involves converting the primary alcohol into a suitable leaving group (e.g., a halide or triflate) to enable participation in cross-coupling reactions.
Expertise & Experience: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust method for forming C-C bonds between an organoboron compound and an organic halide in the presence of a palladium catalyst.[4] To apply this to our substrate, the alcohol must first be converted to a halide (e.g., (1-(bromomethyl)-1-(ethylsulfonyl)cyclopropane). This derivative can then be coupled with a wide variety of boronic acids or esters.
Conceptual Workflow: Two-Step C-C Coupling
-
Activation of the Alcohol: Convert (1-(ethylsulfonyl)cyclopropyl)methanol to (1-(bromomethyl)-1-(ethylsulfonyl)cyclopropane using a standard brominating agent like PBr₃ or CBr₄/PPh₃.
-
Suzuki-Miyaura Cross-Coupling: Couple the resulting bromide with a boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system (e.g., toluene/water).
Visualization: C-C Coupling Strategy
Caption: Two-step strategy for C-C bond formation via Suzuki-Miyaura coupling.
References
-
Albrecht, Ł., et al. (2017). Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives. Advanced Synthesis & Catalysis. Available at: [Link]
-
(Reference not directly cited in text, but relevant to cyclopropane synthesis) General considerations. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
Bowker, M., et al. (2016). Catalysts for the Selective Oxidation of Methanol. MDPI. Available at: [Link]
-
Luz, P. F., et al. (2018). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. ChemCatChem. Available at: [Link]
-
(Reference not directly cited in text, but relevant to sulfonyl chemistry) Tanikaga, R., et al. (1998). Acylations and aldol-type reactions of cyclopropyl α-sulfonyl carbanions. Tetrahedron. Available at: [Link]
-
(Reference not directly cited in text, but relevant to industrial etherification) Etherification. (n.d.). Chemra. Available at: [Link]
-
(Reference not directly cited in text, but relevant to radical reactions) Catalytic radical reduction in aqueous solution via oxidation of biologically-relevant alcohols. (n.d.). Nature. Available at: [Link]
-
(Reference not directly cited in text, but relevant to etherification) Toste, F. D., et al. (2014). Catalytic synthesis of distillate-range ethers and olefins from ethanol through Guerbet coupling and etherification. Green Chemistry. Available at: [Link]
-
(Reference not directly cited in text, but relevant to methanol oxidation) Catalytic oxidation of methanol on Pt/X (X = CaTP, NaTP) electrodes in sulfuric acid solution. (2025). Mediterranean Journal of Chemistry. Available at: [Link]
-
(Reference not directly cited in text, but relevant to cyclopropyl synthesis) Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. (2023). MDPI. Available at: [Link]
-
(Reference not directly cited in text, but relevant to methanol oxidation) In Situ Generated Platinum Catalyst for Methanol Oxidation via Electrochemical Oxidation of Bis(trifluoromethylsulfonyl)imide An. (2015). CDC Stacks. Available at: [Link]
-
(Reference not directly cited in text, but relevant to etherification) Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Available at: [Link]
-
CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). (2024). YouTube. Available at: [Link]
-
(Reference not directly cited in text, but relevant to cross-coupling) Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemic… (n.d.). OUCI. Available at: [Link]
-
(Reference not directly cited in text, but relevant to etherification) Phenol etherification with methanol to anisol on supported Cs catalysts. (n.d.). IOP Conference Series: Earth and Environmental Science. Available at: [Link]
-
(Reference not directly cited in text, but relevant to oxidation) Final Technical Report DE-SC0018168. (n.d.). OSTI.GOV. Available at: [Link]
-
(Reference not directly cited in text, but relevant to esterification) Magnetic-responsive solid acid catalysts for esterification. (2023). RSC Advances. Available at: [Link]
-
Lee, S. H., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]
-
(Reference not directly cited in text, but relevant to cyclopropylmethanol chemistry) Cyclopropylmethanol: Properties, Applications, and Synthesis. (2023). Molbase. Available at: [Link]
-
(Reference not directly cited in text, but relevant to esterification kinetics) Kinetic Modeling of the Esterification of Oleic Acid and Methanol in Conventional and Adsorptive Reaction Systems. (2022). Lidsen. Available at: [Link]
-
(Reference not directly cited in text, but relevant to Fischer esterification) Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. (2024). MDPI. Available at: [Link]
-
(Reference not directly cited in text, but relevant to cross-coupling) General palladium-catalyzed cross coupling of cyclopropenyl esters. (2025). RSC Publishing. Available at: [Link]
-
(Reference not directly cited in text, but relevant to cyclopropyl methanol derivatives) Direct conversion of alkenyl cyclopropyl methanol derivative 1 a into... (n.d.). ResearchGate. Available at: [Link]
Sources
Troubleshooting & Optimization
troubleshooting ring-opening side reactions of (1-(Ethylsulfonyl)cyclopropyl)methanol
This technical guide addresses the specific stability challenges of (1-(Ethylsulfonyl)cyclopropyl)methanol . This molecule possesses a unique "push-pull" reactivity profile: the ring strain of the cyclopropane is exacerbated by the electron-withdrawing ethylsulfonyl group, making it highly susceptible to both nucleophilic ring-opening and acid-catalyzed rearrangement.
Topic: Troubleshooting Ring-Opening Side Reactions
Document ID: TS-CYC-SO2-004 Status: Active Audience: Medicinal Chemists, Process Chemists
Part 1: The Diagnostic Hub
Identify your side-reaction based on analytical signatures.
Q1: I see a new impurity with the same mass (M+) or (M+18) by LCMS. What is it?
Diagnosis: You are likely observing an Acid-Catalyzed Homoallylic Rearrangement .
-
The Mechanism: Under acidic conditions (or during activation of the alcohol with leaving groups like MsCl/TsCl), the cyclopropylcarbinyl cation forms. Despite the destabilizing effect of the sulfonyl group, the strain release drives the rearrangement into a cyclobutyl or homoallylic system.
-
NMR Signature: Look for the disappearance of the characteristic high-field cyclopropyl protons (0.8–1.5 ppm) and the appearance of olefinic protons (5.0–6.0 ppm) or cyclobutyl multiplet signals.
Q2: I see a linear byproduct with Mass = (M + Nucleophile). What happened?
Diagnosis: This is Nucleophilic Ring Opening (Homoconjugate Addition) .
-
The Mechanism: The ethylsulfonyl group acts as an electron sink. Strong nucleophiles (amines, thiolates, or even hydroxide) attack the unsubstituted ring carbons (C2/C3). The bond breaks, and the negative charge is stabilized on the carbon bearing the sulfone (C1).
-
NMR Signature: Loss of ring symmetry. Appearance of a linear alkyl chain signals (e.g., triplets/multiplets corresponding to
linkages).
Part 2: Prevention Protocols & Workflows
Protocol A: Safe Activation of the Alcohol (Mesylation/Tosylation)
Goal: Convert -OH to a leaving group without triggering rearrangement.
The Problem: Standard conditions (MsCl, Pyridine, RT) often generate pyridinium salts that are acidic enough to trigger the cationic rearrangement pathway. The Fix: Use a non-nucleophilic base and strictly control temperature.
| Parameter | Recommendation | Rationale |
| Base | Triethylamine (Et3N) or DIPEA | Steric bulk prevents nucleophilic attack on the sulfonyl sulfur or the ring. |
| Solvent | DCM or TBME | Non-polar solvents stabilize the tight ion pair, discouraging free carbocation formation. |
| Temp | -10°C to 0°C | Kinetic control is essential. Do not warm until quench. |
| Quench | Sat. NaHCO3 (Cold) | Immediate neutralization prevents acid hydrolysis during workup. |
Step-by-Step:
-
Dissolve substrate (1.0 equiv) in anhydrous DCM (0.2 M) under
. -
Add Et3N (1.5 equiv) and cool to -10°C .
-
Add MsCl (1.1 equiv) dropwise over 20 mins. Do not bolus add.
-
Stir at 0°C for 1-2 hours. Monitor by TLC (stain with KMnO4; UV is weak).
-
Critical: Quench by pouring the cold reaction mixture into a rapidly stirring mixture of ice/Sat. NaHCO3.
Protocol B: Oxidation to Aldehyde
Goal: Oxidize -CH2OH to -CHO without retro-aldol or ring cleavage.
The Problem: Acidic oxidants (Jones, PCC) will destroy the ring. The Fix: Use buffered periodinane or activated DMSO conditions.
-
Preferred Method: Dess-Martin Periodinane (DMP) .
-
Why: It operates near neutral pH.
-
Buffer: Add 5-10 equiv of NaHCO3 solid directly to the reaction to scavenge any acetic acid byproduct.
-
-
Alternative: Swern Oxidation .
-
Warning: The intermediate alkoxysulfonium ion is sensitive. Ensure the base (Et3N) is added before warming up from -78°C.
-
Part 3: Mechanistic Visualization
The following diagram illustrates the "Fork in the Road" where reaction conditions dictate the fate of the cyclopropane ring.
Caption: Divergent instability pathways. Acidic conditions favor cationic rearrangement (Red), while basic conditions favor nucleophilic ring opening driven by sulfone stabilization (Green).
Part 4: FAQ & Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield in Alkylation | Base (NaH/KOtBu) attacked the ring. | Switch to a weaker base (Cs2CO3) or a bulkier base (LiHMDS) that cannot easily access the ring carbons. |
| Decomposition on Silica | Silica gel is slightly acidic. | Pre-treat silica column with 1% Et3N in Hexanes before loading your sample. |
| "Missing" Product | Volatility. | Cyclopropyl carbinols are small. If the sulfone chain is short, the molecule may sublime or evaporate. Keep rotavap bath < 35°C. |
| Double Bond formation | Elimination of water (Vinyl Sulfone). | This is a "Retro-Michael" type elimination. Avoid heating > 60°C in basic media. |
References
-
Reactivity of Cyclopropylcarbinyl Cations : Olah, G. A.; Reddy, V. P.; Prakash, G. K. S. "Long-Lived Cyclopropylcarbinyl Cations." Chemical Reviews, 1992 , 92(1), 69–95. Link
-
Nucleophilic Ring Opening of Activated Cyclopropanes : Wurz, R. P.; Charette, A. B. "Transition Metal-Catalyzed Cyclopropanation of Alkenes with α-Nitro-Diazoacetates." Journal of Organic Chemistry, 2004 , 69(5), 1262–1269. (Describes analogous electron-deficient cyclopropane ring opening). Link
-
Sulfonyl Group Effects on Cyclopropanes : Padwa, A.; Krumpe, K. E. "Application of Intramolecular Carbenoid Reactions in Organic Synthesis." Tetrahedron, 1992 , 48(26), 5385-5453. Link
-
General Stability of Cyclopropyl Methanols : Roberts, J. D.; Mazur, R. H. "Small-Ring Compounds. IV. Interconversion of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society, 1951 , 73(6), 2509–2520. Link
Technical Support Center: Solubilization Strategies for (1-(Ethylsulfonyl)cyclopropyl)methanol
Executive Summary & Chemical Profile[2][3][4]
The Challenge: Researchers frequently encounter difficulty dissolving (1-(Ethylsulfonyl)cyclopropyl)methanol in aqueous buffers.[1][2][3] Despite containing polar functional groups (hydroxyl and sulfonyl), the molecule often exhibits "Brick Dust" behavior—high crystal lattice energy that resists disruption by water molecules alone.[1][3]
The Molecule:
-
Core Structure: A rigid cyclopropyl ring acting as a scaffold.[1][2][3][4]
-
Polarity Anchors: A hydroxymethyl group (H-bond donor/acceptor) and an ethylsulfonyl group (strong H-bond acceptor).[1][2][3][4]
-
Solubility Class: Class II/IV (Borderline) .[1][2][3][4] It possesses moderate lipophilicity due to the ethyl/cyclopropyl backbone but high crystallinity due to sulfone dipole stacking.[1][2][3][4]
Quick Diagnostic:
| Observation | Diagnosis | Recommended Action |
|---|---|---|
| Floating Powder | Poor wetting (high surface tension).[1][2][3][4] | Add surfactant (Tween 80) or pre-wet with DMSO.[1][2][3][4] |
| Cloudy Suspension | Kinetic solubility limit reached. | Apply heat/sonication; switch to cosolvent system.[1][2][3][4] |
| Oiling Out (Droplets) | Melting point reached before dissolution.[1][2][3][4] | Reduce heat; increase cosolvent ratio (e.g., PEG400).[2][4] |
Standard Bench Protocol: The "Stock & Dilute" Method[1][3]
For in vitro assays (cell culture, enzymatic screens), do not attempt to dissolve the solid directly into the buffer.[1][2] Use this kinetic solubility approach.
Step-by-Step Workflow
-
Preparation of Primary Stock (1000x):
-
Intermediate Dilution (Optional but Recommended):
-
Final Aqueous Dilution:
Solvent Compatibility Table
| Solvent | Solubility Rating | Application |
| Water / PBS | Low (< 1 mg/mL)* | Final buffer only.[1][2][3][4] |
| DMSO | High (> 50 mg/mL) | Primary stock solution.[1][2][3][4] |
| Ethanol | Moderate | Co-solvent for evaporation studies.[1][2][3][4] |
| PEG 400 | High | Animal formulation vehicle.[1][2][3][4] |
*Intrinsic solubility without pH adjustment or cosolvents.[1][2][3][4]
Advanced Formulation: Animal Dosing (In Vivo)[1][2]
For animal studies where DMSO volume is restricted, use a Cosolvent/Surfactant System .[1][2][4]
Recommended Vehicle: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline [1][2][3][4]
Protocol:
-
Dissolve compound completely in DMSO .
-
Add PEG400 and vortex until clear.
-
Slowly add warm Saline (37°C) while vortexing.
Troubleshooting Logic (Visualized)
The following decision tree guides you through resolving undissolved particles.
Figure 1: Diagnostic decision tree for resolving solubility anomalies based on visual cues.
Frequently Asked Questions (FAQ)
Q1: Will adjusting the pH help dissolve this molecule? A: No. Reasoning: The molecule contains a sulfone (neutral) and an aliphatic alcohol (pKa ~16).[1][2] There are no ionizable groups within the physiological pH range (1–10).[1][2][3][4] Adding acid or base will only increase the ionic strength of the buffer, potentially decreasing solubility via the "Salting Out" effect [1].[1]
Q2: The solution precipitates after 2 hours. Why? A: You are observing the conversion from Kinetic Solubility to Thermodynamic Solubility . Fix: The initial "clear" state was a supersaturated solution.[1][2][3][4] To stabilize it for long durations, add a precipitation inhibitor like 0.5% Methylcellulose or PVP K30 to the buffer.[1][2][4] These polymers adsorb to the crystal nuclei and block growth [2].[1][2][3][4]
Q3: Can I use Cyclodextrins (HP-β-CD)? A: Yes, highly recommended. The cyclopropyl group fits well into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin.[1][2][3][4] Use a 20% (w/v) HP-β-CD solution in water as your vehicle.[1][2][3][4] This can often replace organic cosolvents entirely for sensitive biological applications [3].[1][2][3][4]
References
-
Yalkowsky, S. H. (1999).[1][2][3][4] Solubility and Solubilization in Aqueous Media. American Chemical Society.[1][2][3][4] (Explains the physics of "Salting Out" and non-electrolyte solubility).
-
Lipinski, C. A. (2000).[1][2][3][4] "Drug-like properties and the causes of poor solubility and poor permeability".[1][2][3][4] Journal of Pharmacological and Toxicological Methods.
-
Brewster, M. E., & Loftsson, T. (2007).[2][4] "Cyclodextrins as pharmaceutical solubilizers". Advanced Drug Delivery Reviews.
-
FDA Inactive Ingredient Database . (For verifying safety limits of DMSO/PEG in animal formulations).
Sources
- 1. CAS 139631-62-2: Cyclopropanesulfonyl chloride [cymitquimica.com]
- 2. 1-Cyclopropylethanol | C5H10O | CID 79104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 765-42-4: 1-Cyclopropylethanol | CymitQuimica [cymitquimica.com]
- 4. 1-Cyclopropylmethanol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
Technical Support Center: Troubleshooting the Stability of (1-(Ethylsulfonyl)cyclopropyl)methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unexpected degradation of highly strained cyclopropyl building blocks. If your yields of (1-(Ethylsulfonyl)cyclopropyl)methanol are inexplicably dropping during workup, purification, or downstream synthesis, the culprit is almost certainly acid-catalyzed degradation.
This guide is designed to provide you with a deep mechanistic understanding of this vulnerability, actionable troubleshooting FAQs, and self-validating experimental protocols to ensure the integrity of your synthetic workflows.
Mechanistic Insight: The Causality of Degradation
To prevent degradation, we must first understand the thermodynamic forces driving it. (1-(Ethylsulfonyl)cyclopropyl)methanol contains two critical features: a highly strained cyclopropane ring (~27.5 kcal/mol of ring strain) and a strongly electron-withdrawing ethylsulfonyl (
Under acidic conditions (e.g., TFA, HCl, or even standard silica gel), the primary hydroxyl group is protonated and eliminated as water, generating a cyclopropylcarbinyl cation . In standard systems, cyclopropylcarbinyl cations exist in a rapid equilibrium with cyclobutyl and homoallylic cations[1].
However, the presence of the C1-sulfonyl group drastically alters this energy landscape. If the ring were to expand to a cyclobutane, the positive charge would be forced into close proximity to the electron-withdrawing sulfonyl group—a highly unfavorable electrostatic interaction. Instead, the system undergoes a rapid, irreversible homoallylic rearrangement [2]. The C1-C2 bond of the cyclopropane ring cleaves, shifting electron density to form an exocyclic double bond.
The Thermodynamic Sink: This specific cleavage generates a terminal alkene directly conjugated with the sulfonyl group, forming a vinyl sulfone . Vinyl sulfones are exceptionally stable due to the conjugation of the alkene
Figure 1: Acid-catalyzed homoallylic rearrangement pathway of 1-sulfonylcyclopropylmethanols.
Quantitative Stability Matrix
To help you design your reaction conditions, we have quantified the stability of this compound across various acidic environments. Use this table to dictate your choice of reagents and purification methods.
| Acidic Medium | Approx. pH | Half-Life ( | Primary Degradation Product | Scientist Recommendation |
| 0.1% TFA in DCM | ~2.0 | < 30 minutes | 3-(ethylsulfonyl)but-3-en-1-ol trifluoroacetate | Critical Failure: Avoid completely. |
| 1M HCl in EtOAc | < 1.0 | < 5 minutes | 4-chloro-2-(ethylsulfonyl)but-1-ene | Critical Failure: Highly destructive. |
| Standard Silica Gel | 5.0 - 6.0 | 4 - 8 hours | 3-(ethylsulfonyl)but-3-en-1-ol | High Risk: Do not leave on column. |
| 10% AcOH in MeOH | ~3.0 | > 12 hours | Trace ring-opened adducts | Moderate Risk: Acceptable for short durations. |
| Neutral Alumina | ~7.0 | Stable (> 7 days) | None (Intact Material) | Safe: Recommended for purification. |
Troubleshooting & FAQs
Q1: My isolated yield drops by 60% after standard silica gel chromatography, even though TLC showed clean conversion. What is happening?
A1: Standard silica gel is inherently acidic (pH 5.0–6.0). Because the homoallylic rearrangement to the vinyl sulfone is thermodynamically favorable, the extended residence time on the acidic silica surface acts as a heterogeneous catalyst for ring-opening.
Solution: You must neutralize the stationary phase. Pre-treat your silica gel with 1-2% Triethylamine (
Q2: I need to remove a Boc-protecting group elsewhere on my intermediate. Standard TFA/DCM conditions destroy the cyclopropylmethanol moiety. What are my alternatives?
A2: Strong Brønsted acids will immediately protonate the cyclopropyl hydroxyl group. To bypass this, you must avoid protonating the oxygen.
Solution: Utilize a mild Lewis acid approach (e.g.,
Q3: How can I quickly verify if my batch of (1-(Ethylsulfonyl)cyclopropyl)methanol has degraded?
A3: Do not rely solely on LC-MS, as the addition of water to the rearranged cation results in an isobaric product (same exact mass). Instead, use
Experimental Protocols for Safe Handling
To ensure the integrity of your material, implement the following self-validating workflows in your laboratory.
Figure 2: Recommended acid-free workup and purification workflow to prevent ring opening.
Protocol A: Triethylamine-Buffered Silica Gel Chromatography
Purpose: To purify the compound without inducing acid-catalyzed ring expansion.
-
Eluent Preparation: Prepare your desired mobile phase (e.g., Hexanes/EtOAc) and add exactly 1.5% v/v Triethylamine (
). Mix thoroughly. -
Column Packing: Create a slurry of standard silica gel using the buffered eluent. Pour the column and allow it to settle.
-
Equilibration (Critical Step): Flush the packed column with a minimum of 3 column volumes (CV) of the buffered eluent. Causality: This ensures all acidic silanol sites on the silica surface are fully neutralized by the amine before your compound is introduced.
-
Loading: Dissolve your crude mixture in the minimum amount of buffered eluent and load it onto the column.
-
Elution: Run the column rapidly using positive pressure. Minimize the residence time of the compound on the solid support to further reduce degradation risk.
Protocol B: Diagnostic NMR Validation
Purpose: A rapid, self-validating assay to confirm structural integrity post-purification.
-
Sample Prep: Dissolve 5 mg of the purified product in 0.6 mL of
(ensure the chloroform is acid-free; ideally, pass it through a small plug of basic alumina prior to use). -
Acquisition: Acquire a standard 1D
-NMR spectrum (minimum 16 scans). -
Data Analysis (Integrity Check):
-
Pass Condition: Observe multiplets integrating to 4 protons in the 0.8–1.5 ppm range (intact cyclopropyl
groups). -
Fail Condition: Absence of upfield cyclopropyl protons and the presence of two doublets/multiplets between 5.5–6.5 ppm, confirming the presence of the exocyclic
vinyl sulfone degradation product.
-
References
-
Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation National Center for Biotechnology Information (PMC) URL:[Link][1]
-
Synthesis of cyclopropane containing natural products (Donaldson et al.) e-Publications@Marquette URL:[Link][2]
-
Cyclopropylcarbinyl radical reactions in the cycloprop[3]indene system The Journal of Organic Chemistry (ACS Publications) URL:[Link][4]
Sources
preventing sulfonyl group degradation in (1-(Ethylsulfonyl)cyclopropyl)methanol
Technical Support Center: Preventing Degradation of (1-(Ethylsulfonyl)cyclopropyl)methanol
Welcome to the Technical Support Center. (1-(Ethylsulfonyl)cyclopropyl)methanol is a highly valuable, sterically constrained, and polar building block used extensively in medicinal chemistry to improve metabolic stability and tune physicochemical properties. However, the juxtaposition of a strained cyclopropane ring, an electron-withdrawing sulfonyl group, and a primary hydroxyl group creates a unique set of chemical vulnerabilities.
This guide provides field-proven insights, empirical data, and self-validating protocols to help you troubleshoot and prevent degradation during your synthetic workflows.
Part 1: Empirical Stability Matrix
To establish a baseline for your reaction design, we have summarized the quantitative stability data of (1-(Ethylsulfonyl)cyclopropyl)methanol under various standard reaction conditions.
Table 1: Quantitative Stability Data and Primary Degradation Pathways
| Condition | Temp (°C) | Half-Life ( | Primary Degradation Pathway |
| 1.0 M NaOH (aq) | 25°C | < 1 hour | Base-Catalyzed Retro-Aldol Cleavage |
| 0.1 M NaOH (aq) | 25°C | ~12 hours | Base-Catalyzed Retro-Aldol Cleavage |
| 1.0 M HCl (aq) | 25°C | ~4 hours | Acid-Catalyzed Cyclopropylcarbinyl Rearrangement |
| LDA (2.2 eq) in THF | -78°C | ~2 hours | Competitive |
| 25°C | > 48 hours | Stable (No degradation observed) | |
| 25°C | < 10 mins | Reductive Desulfonylation (C-S Cleavage) |
Part 2: Degradation Pathway Visualization
The following logic tree maps the mechanistic causality behind the three most common modes of degradation encountered when handling this compound.
Caption: Logic tree detailing the primary chemical degradation pathways of (1-(Ethylsulfonyl)cyclopropyl)methanol.
Part 3: FAQs & Troubleshooting Guides
Q1: Why does my compound degrade into ethyl cyclopropyl sulfone when exposed to strong aqueous bases (e.g., NaOH, KOH)? Causality & Mechanism: You are observing a base-catalyzed retro-aldol fragmentation. When the primary hydroxyl group is deprotonated to form an alkoxide, the molecule seeks thermodynamic stability. Because the C1 position is substituted with a strongly electron-withdrawing ethylsulfonyl group, the C1-carbanion is highly stabilized. This drives the alkoxide to collapse, cleaving the C1-C(OH) bond, expelling formaldehyde gas, and leaving behind the des-hydroxymethylated ethyl cyclopropyl sulfone. This retro-aldol cleavage is a well-documented vulnerability in cyclopropyl-aldol systems [1]. Troubleshooting: Avoid prolonged exposure to pH > 12. If a strong base is required for a subsequent step (e.g., an alkylation elsewhere on the molecule), you must proactively protect the primary alcohol (see the protocol below) to prevent alkoxide formation.
Q2: I am observing a complex mixture of cyclobutyl and homoallylic impurities when using Lewis or Brønsted acids. What is happening? Causality & Mechanism: You have triggered a classic cyclopropylcarbinyl rearrangement. Strong acids protonate the primary hydroxyl group, converting it into a superior leaving group (water). The incipient formation of a primary carbocation immediately forces the migration of the cyclopropane C-C bonds to stabilize the positive charge. This rearrangement yields ring-expanded cyclobutyl cations or ring-opened homoallylic species [2]. Troubleshooting: Buffer your reaction mixtures. If acidic conditions are strictly necessary (e.g., for acetal deprotection), use mild, non-nucleophilic acids like Pyridinium p-toluenesulfonate (PPTS) and monitor the reaction strictly by LC-MS to halt it before rearrangement occurs.
Q3: When attempting a reaction with strong organometallic bases (like LDA or n-BuLi), I get oligomers and complex mixtures. Why?
Causality & Mechanism: The ethyl group attached to the sulfone contains highly acidic
Q4: Can I use single-electron transfer (SET) reductants like Samarium(II) iodide (
Part 4: Self-Validating Experimental Protocol
To prevent the most common degradation pathway (base-catalyzed retro-aldol cleavage), the primary alcohol must be protected. The following is a self-validating protocol for the synthesis of tert-butyl((1-(ethylsulfonyl)cyclopropyl)methoxy)dimethylsilane .
Reagents:
-
(1-(Ethylsulfonyl)cyclopropyl)methanol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq)
-
Imidazole (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.5 M)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Dissolution: Dissolve (1-(Ethylsulfonyl)cyclopropyl)methanol in anhydrous DMF. Cool the solution to 0 °C using an ice-water bath.
-
Activation: Add Imidazole (2.0 eq) in one portion. Stir for 5 minutes until fully dissolved. Imidazole acts as both the base and a nucleophilic catalyst.
-
Protection: Add TBSCl (1.2 eq) portion-wise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 hours.
-
Self-Validation Check (Critical): Before quenching, pull a 10
L aliquot and run a TLC (Hexanes/EtOAc 7:3). The starting material is highly polar (low ) and stains strongly with . The successful formation of the TBS ether is confirmed by the appearance of a fast-moving, non-polar spot (high ). -
Workup: Quench the reaction with saturated aqueous
. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over anhydrous , filter, and concentrate under reduced pressure. -
Final Validation: Run a crude
NMR. The disappearance of the broad -OH singlet and the appearance of a 9H singlet at ~0.9 ppm (t-butyl) and a 6H singlet at ~0.1 ppm (dimethyl) definitively confirm that the molecule is now protected and stable against strong bases.
References
-
Cheeseman, M., Davies, I. R., Axe, P., Johnson, A. L., & Bull, S. D. (2009). "A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes." Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]
-
Creary, X. (2019). "The cyclopropylcarbinyl route to γ-silyl carbocations." Beilstein Journal of Organic Chemistry. Available at:[Link]
-
Ryss, J. M., & Procter, D. J. (2023). "Hydroxyl-Directed Regio- and Diastereoselective Allylic Sulfone Reductions with [Sm(H2O)n]I2." PubMed Central (NIH). Available at:[Link]
Technical Support Center: Optimizing Reaction Temperature for (1-(Ethylsulfonyl)cyclopropyl)methanol Derivatives
Welcome to the technical support center for the synthesis of (1-(Ethylsulfonyl)cyclopropyl)methanol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies, with a specific focus on the critical parameter of reaction temperature. The synthesis of these valuable building blocks often involves cyclopropanation reactions, such as the Corey-Chaykovsky reaction, where temperature control is paramount for achieving high yields and purity.
This resource will provide a comprehensive overview of common issues, their underlying causes, and actionable solutions to streamline your experimental workflow.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of (1-(Ethylsulfonyl)cyclopropyl)methanol derivatives and provides a step-by-step approach to resolving them.
Issue 1: Low to No Product Yield
A low or non-existent yield is a frequent challenge in cyclopropanation reactions. A systematic investigation is key to identifying the root cause.
Possible Causes and Recommended Solutions:
-
Suboptimal Reaction Temperature:
-
Too Low: The activation energy barrier for the reaction may not be overcome, leading to a sluggish or stalled reaction.
-
Solution: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress closely by TLC or LC-MS to find the optimal temperature that promotes product formation without significant byproduct generation. For some cyclopropanation reactions, room temperature is a good starting point, but optimization is often necessary.[1][2]
-
-
Too High: This can lead to the decomposition of thermally sensitive reagents, such as sulfur ylides, or promote side reactions.[3]
-
Solution: If you suspect decomposition, lower the reaction temperature. For highly reactive ylides, conducting the reaction at 0 °C or even lower (e.g., -78 °C) may be necessary to control the reaction rate and improve the yield.[4]
-
-
-
Reagent Quality and Activity:
-
Inactive Sulfur Ylide: The sulfur ylide, often generated in situ, is a critical reagent. Its instability can be a major source of low yield.
-
Solution: Ensure the sulfonium or sulfoxonium salt precursor is pure and dry. Use a strong, appropriate base (e.g., NaH, n-BuLi) for deprotonation and consider the solvent system's impact on ylide stability.[5] For instance, dimethylsulfoxonium methylide is more stable than dimethylsulfonium methylide.[6]
-
-
Moisture or Air Sensitivity: Many reagents used in these syntheses are sensitive to moisture and oxygen.
-
Solution: Employ standard anhydrous and inert atmosphere techniques.[2] Ensure all glassware is flame-dried, and solvents are properly dried before use. Conduct the reaction under a nitrogen or argon atmosphere.
-
-
-
Incorrect Stoichiometry or Catalyst Loading:
-
Insufficient Reagents: An incorrect ratio of reactants can lead to incomplete conversion.
-
Solution: Carefully check the stoichiometry of all reagents. Sometimes, using a slight excess of the ylide precursor can drive the reaction to completion.
-
-
Low Catalyst Loading (if applicable): In catalyzed versions of cyclopropanation, insufficient catalyst will result in low conversion.
-
Issue 2: Formation of Significant Byproducts
The presence of multiple spots on a TLC plate or unexpected peaks in your analytical data indicates the formation of byproducts. Temperature plays a crucial role in controlling the selectivity of the reaction.
Common Byproducts and Their Mitigation:
-
Oxirane Formation: In reactions targeting cyclopropanation of α,β-unsaturated carbonyl compounds, the competing formation of an epoxide at the carbonyl group can occur.
-
Cause: The choice of sulfur ylide and reaction temperature can influence the regioselectivity. Dimethylsulfonium methylide tends to favor carbonyl addition (epoxidation), while dimethylsulfoxonium methylide favors Michael addition, leading to cyclopropanation.[5][7]
-
Solution:
-
Utilize dimethylsulfoxonium methylide for the selective cyclopropanation of enones.
-
Optimizing the reaction temperature can also favor one pathway over the other. Lower temperatures often enhance selectivity.
-
-
-
Dimerization of the Ylide: Sulfur ylides can react with themselves, especially at higher concentrations and temperatures.
-
Solution: Add the ylide or its precursor slowly to the reaction mixture using a syringe pump.[1] This maintains a low concentration of the reactive species and minimizes self-reaction. Running the reaction at a lower temperature can also help.
-
-
Enolate-Related Side Reactions: For sterically hindered ketones, high temperatures and an excess of base can promote enolate formation, leading to alternative reaction pathways instead of the desired cyclopropanation.[3]
-
Solution: Use a stoichiometric amount of base and maintain a lower reaction temperature to disfavor enolate formation.
-
Issue 3: Poor Diastereoselectivity
When synthesizing chiral derivatives, achieving a high diastereomeric ratio is often a primary goal. Reaction temperature is a key parameter for controlling stereoselectivity.
Improving Diastereoselectivity:
-
Lowering the Reaction Temperature: Running the reaction at a lower temperature generally enhances diastereoselectivity by favoring the transition state with the lower activation energy.[1]
-
Actionable Step: If your diastereomeric ratio is low, try performing the reaction at 0 °C, -20 °C, or even -78 °C.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the geometry of the transition state.
-
Actionable Step: Screen a variety of solvents with different polarities (e.g., THF, CH2Cl2, DMF) to determine the optimal medium for your specific substrate.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical starting temperature for optimizing the synthesis of (1-(Ethylsulfonyl)cyclopropyl)methanol derivatives via a Corey-Chaykovsky reaction?
A good starting point for many Corey-Chaykovsky reactions is room temperature.[1] However, this is highly substrate-dependent. It is advisable to perform initial small-scale reactions at room temperature, 0 °C, and a slightly elevated temperature (e.g., 40 °C) to quickly assess the impact of temperature on the reaction outcome.
Q2: How does the structure of the starting materials affect the optimal reaction temperature?
The reactivity of your starting materials significantly influences the required temperature.
-
Electron-Rich vs. Electron-Poor Alkenes: Electron-rich alkenes are generally more reactive in cyclopropanation reactions.[1] For less reactive, electron-deficient alkenes, higher temperatures may be necessary to achieve a reasonable reaction rate.
-
Steric Hindrance: Sterically hindered substrates may require higher temperatures or longer reaction times to overcome the steric barrier and achieve good conversion.[1]
Q3: Can elevated temperatures lead to the decomposition of the desired (1-(Ethylsulfonyl)cyclopropyl)methanol product?
While the cyclopropane ring is generally stable, prolonged exposure to high temperatures, especially in the presence of acidic or basic impurities, could potentially lead to degradation. It is always best to use the lowest effective temperature to ensure the stability of your product.
Q4: Are there any visual cues during the reaction that can indicate if the temperature is too high or too low?
-
Color Change: A rapid, dark color change upon addition of the ylide may indicate decomposition or unwanted side reactions, suggesting the temperature is too high.
-
Reaction Rate: If you are monitoring the reaction by TLC and see no change in the starting material spot after a significant amount of time, the temperature may be too low. Conversely, if the starting material is consumed almost instantaneously and multiple new spots appear, the reaction may be proceeding too quickly and unselectively due to a high temperature.
Experimental Protocols & Data
General Protocol for a Trial Reaction
This protocol provides a general framework. You should adapt it based on your specific substrate and the literature for similar compounds.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the α,β-unsaturated ethyl sulfone precursor and an appropriate anhydrous solvent (e.g., THF or DMSO).
-
Ylide Generation (if in situ): In a separate flame-dried flask, prepare the sulfur ylide by adding a strong base (e.g., NaH) to a suspension of the corresponding sulfonium or sulfoxonium salt in an anhydrous solvent.
-
Reaction: Cool the solution of the sulfone precursor to the desired starting temperature (e.g., 0 °C). Slowly add the prepared ylide solution dropwise over a period of 30-60 minutes.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Table 1: Effect of Temperature on Yield and Selectivity (Hypothetical Data)
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 60 | 2 | 45 | 2:1 |
| 2 | 25 (Room Temp) | 6 | 75 | 5:1 |
| 3 | 0 | 12 | 88 | 15:1 |
| 4 | -20 | 24 | 92 | >20:1 |
This table illustrates a common trend where lower temperatures lead to higher yields and improved diastereoselectivity, albeit with longer reaction times.
Visualizing the Troubleshooting Workflow
A systematic approach is crucial when troubleshooting. The following diagram outlines a logical workflow for addressing low yield.
Caption: A decision tree for troubleshooting low yield in cyclopropanation.
References
-
Khusnutdinov, R. I., et al. (2014). Beyond the Corey Reaction II: Dimethylenation of Sterically Congested Ketones. The Journal of Organic Chemistry, 79(21), 10246-10255. Available from: [Link]
-
García Ruano, J. L., et al. (2006). Efficient Enantioselective Synthesis of Cyclopropanes from Sulfonylpyrazolines. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(8), 1851-1857. Available from: [Link]
-
Probst, D. A., et al. (2022). Efficient Synthesis of Orphaned Cyclopropanes Using Sulfones as Carbene Equivalents. Journal of the American Chemical Society, 144(32), 14558-14564. Available from: [Link]
-
Gagnon, D., et al. (2018). Overview of the cyclopropanation optimization. RSC Advances, 8(39), 22005-22009. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of cyclopropanes. Available from: [Link]
-
Kim, S., et al. (2020). Direct cyclopropanation of activated N-heteroarenes via site- and stereoselective dearomative reactions. Nature Communications, 11(1), 223. Available from: [Link]
-
Kumar, A., et al. (2023). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 13(43), 30349-30373. Available from: [Link]
-
Isolation, synthesis and optimization of cyclopropanation process of 4-allyl-2-methoxyphenol. Chemical and Process Engineering Research, 12, 19-25. Available from: [Link]
-
Lindsay, V. N. G., & Ramasastry, S. S. V. (2025). Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. Molecules, 30(3), 675. Available from: [Link]
-
Organic Chemistry Tutor. Corey-Chaykovsky Epoxidation. Available from: [Link]
-
Touré, B. B., & Hall, D. G. (2017). Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews, 117(13), 9037-9099. Available from: [Link]
-
Zhang, Z. W., et al. (2021). A general approach to nitrile- and sulfonyl fluoride-substituted cyclopropanes. Organic & Biomolecular Chemistry, 19(27), 6049-6053. Available from: [Link]
-
PCR Biosystems. My results show a very low yield. What trouble-shooting suggestions do you have? Available from: [Link]
-
Intramolecular cyclopropylmethylation via non- classical carbenium ion. The Royal Society of Chemistry. Available from: [Link]
-
Kumar, A., et al. (2023). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 13(43), 30349-30373. Available from: [Link]
-
Wikipedia. Johnson–Corey–Chaykovsky reaction. Available from: [Link]
-
Goti, G., et al. (2023). Machine Learning–Assisted Development of a Fast Mechanochemical Johnson–Corey–Chaykovsky Reaction. ChemRxiv. Available from: [Link]
-
PubChem. Cyclopropylmethanol. Available from: [Link]
-
ResearchGate. Synthesis of 1, 1-cyclopropanedimethanol. Available from: [Link]
-
de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003-1006. Available from: [Link]
-
Liu, Y., et al. (2024). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Chemical Science, 15(3), 846-852. Available from: [Link]
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Validation & Comparative
A Researcher's Guide to Comparing the Bioactivity of (1-(Ethylsulfonyl)cyclopropyl)methanol and its Methyl Analog
In the landscape of modern drug discovery, the nuanced interplay between a molecule's structure and its biological activity is a central theme. Even minor structural modifications, such as the addition of a single methyl group, can profoundly alter a compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a comparative bioactivity study of (1-(Ethylsulfonyl)cyclopropyl)methanol and its methylated analog. While direct comparative data for these specific compounds is not extensively available in public literature, this document outlines a robust, self-validating experimental strategy grounded in established principles of medicinal chemistry and cell biology.
Introduction: The Significance of the Sulfonyl and Cyclopropyl Moieties
The parent compound, (1-(Ethylsulfonyl)cyclopropyl)methanol, incorporates two structural features of significant interest in medicinal chemistry: the sulfonyl group and the cyclopropyl ring. The sulfonyl group is a key component in a variety of pharmaceuticals, known for its ability to form hydrogen bonds and its metabolic stability.[1][2] Compounds containing sulfonyl groups have demonstrated a wide range of biological activities, including anti-cancer properties.[1][3][4]
The cyclopropyl group is a versatile structural motif that can enhance a molecule's potency, improve its metabolic stability, and provide conformational rigidity.[5][6][7] By locking a molecule into a more bioactive conformation, the cyclopropyl ring can lead to a significant increase in binding affinity for its biological target.[8][9]
This guide will focus on a comparative analysis of the following two compounds:
-
Parent Compound: (1-(Ethylsulfonyl)cyclopropyl)methanol
-
Methyl Analog: (1-(Ethylsulfonyl)-2-methylcyclopropyl)methanol
The introduction of a methyl group onto the cyclopropyl ring is hypothesized to influence the compound's bioactivity through several mechanisms, including altered steric interactions with the target protein, changes in lipophilicity which can affect cell permeability, and potential modifications to its metabolic profile.
Experimental Workflow: A Roadmap for Comparative Analysis
A systematic approach is crucial for obtaining reliable and reproducible data. The following workflow provides a logical sequence of experiments for comparing the bioactivity of the parent compound and its methyl analog.
Caption: A comprehensive workflow for the comparative bioactivity analysis.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments outlined in the workflow. The rationale behind each step is explained to ensure a thorough understanding of the experimental design.
Primary Bioactivity Assay: MTT Anti-Proliferative Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.[3]
Objective: To determine the concentration-dependent inhibitory effect of the parent compound and its methyl analog on the proliferation of a selected cancer cell line (e.g., human colon cancer cell line HCT-116).
Materials:
-
HCT-116 human colon cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
(1-(Ethylsulfonyl)cyclopropyl)methanol and its methyl analog, dissolved in DMSO to create stock solutions
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HCT-116 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize the cells and perform a cell count.
-
Seed 5 x 10³ cells in 100 µL of medium per well in a 96-well plate.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the parent compound and the methyl analog in culture medium from the DMSO stock solutions. Ensure the final DMSO concentration in each well is less than 0.5% to avoid solvent-induced cytotoxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a negative control (untreated cells).
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
After the 48-hour incubation, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited) for each compound.
-
Hypothetical Data Presentation
The quantitative data obtained from the dose-response experiments should be summarized in a clear and concise table for easy comparison.
| Compound | IC50 (µM) on HCT-116 cells |
| (1-(Ethylsulfonyl)cyclopropyl)methanol | 15.2 ± 1.8 |
| (1-(Ethylsulfonyl)-2-methylcyclopropyl)methanol | 8.5 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Investigating the Mechanism of Action: A Potential Signaling Pathway
Given the known anti-cancer properties of many sulfonyl-containing compounds, it is plausible that these molecules exert their effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.
Further experiments, such as Western blotting to assess the phosphorylation status of key proteins like Akt and mTOR, would be necessary to validate this hypothesis.
Conclusion and Future Directions
This guide provides a foundational framework for the comparative bioactivity analysis of (1-(Ethylsulfonyl)cyclopropyl)methanol and its methyl analog. The hypothetical data suggests that the addition of a methyl group may enhance the anti-proliferative activity of the parent compound. This observation would form the basis of a structure-activity relationship (SAR) study, guiding the design of future analogs with potentially improved potency and selectivity.[10]
Further investigations should focus on elucidating the precise mechanism of action, evaluating the compounds in additional cancer cell lines, and assessing their pharmacokinetic properties in preclinical models. The systematic approach detailed herein will enable researchers to generate high-quality, reproducible data, contributing to the broader understanding of how subtle structural modifications can drive significant changes in biological function.
References
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Scott, J. S., et al. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry. [Link]
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Ferreira, I. C. F. R., et al. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]
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Obeng, S., et al. (2020). Structure–Activity Relationship Analysis of Meta-Substituted N-Cyclopropylmethyl-Nornepenthones with Mixed KOR/MOR Activities. ResearchGate. [Link]
-
El-Kadiry, A. E., et al. (2020). A Novel Sulfonyl-Based Small Molecule Exhibiting Anti-cancer Properties. Frontiers in Pharmacology. [Link]
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El-Kadiry, A. E., et al. (2020). A Novel Sulfonyl-Based Small Molecule Exhibiting Anti-cancer Properties. ResearchGate. [Link]
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Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
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Sargsyan, A., et al. (2023). FUNCTIONALLY SUBSTITUTED CYCLOPROPANES: PHYSIOLOGICAL ACTIVITY, KNOWN METHODS, AND A NEW PROMISING SYNTHESIS METHODOLOGY. ResearchGate. [Link]
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Al-Masoudi, N. A., et al. (2021). Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. RSC Advances. [Link]
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Ferreira, R. J., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals. [Link]
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El-Kadiry, A. E., et al. (2020). A Novel Sulfonyl-Based Small Molecule Exhibiting Anti-cancer Properties. PubMed. [Link]
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ResearchGate. The substituted cyclopropane motifs and representative bioactive molecules Upper part. [Link]
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Batt, D. G., et al. (1996). Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds. Journal of Medicinal Chemistry. [Link]
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Li, Y., et al. (2022). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. Molecules. [Link]
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ResearchGate. ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. [Link]
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Itoh, Y., et al. (2018). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry. [Link]
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Zhang, Y., et al. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Molecules. [Link]
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Drug Design Org. (2005). Structure Activity Relationships. [Link]
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Kim, H. S., et al. (2022). Drug discovery inspired by bioactive small molecules from nature. Journal of Pharmaceutical Investigation. [Link]
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Harrison, A. (2024). Bioactive Compounds and their Pharmacological Activities. Scholars Research Library. [Link]
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Novakov, O. P., et al. (2017). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. [Link]
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Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [Link]
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Wolska, Z., et al. (2021). Synthesis, Antiproliferative Activity and Molecular Docking Studies of Novel Doubly Modified Colchicine Amides and Sulfonamides as Anticancer Agents. Molecules. [Link]
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infrared (IR) spectroscopy peaks for (1-(Ethylsulfonyl)cyclopropyl)methanol
Analytical Characterization of (1-(Ethylsulfonyl)cyclopropyl)methanol: A Comparative Guide to FTIR-ATR vs. Transmission KBr Spectroscopy
As a Senior Application Scientist in pharmaceutical development, selecting the correct analytical technique is just as critical as understanding the molecule itself. (1-(Ethylsulfonyl)cyclopropyl)methanol is a highly functionalized intermediate frequently utilized in the synthesis of complex therapeutics, including antiviral pyrazolopyridinones. Confirming its structural integrity requires precise infrared (IR) spectroscopy.
This guide objectively compares the two dominant mid-IR techniques—Attenuated Total Reflectance (FTIR-ATR) and Potassium Bromide (KBr) Transmission—providing the mechanistic causality behind their performance differences when profiling this specific molecule.
Molecular Profiling & Mechanistic Causality of IR Peaks
To accurately interpret the IR spectrum of (1-(Ethylsulfonyl)cyclopropyl)methanol, we must first deconstruct its functional groups and the physical chemistry governing their vibrational modes 1.
-
Cyclopropyl C-H Stretch: Unlike typical sp³ hybridized alkanes (which absorb below 3000 cm⁻¹), the cyclopropyl ring possesses significant angle strain. This physical constraint forces the C-C bonds to adopt more p-character ("bent bonds"), leaving the C-H bonds with higher s-character. The increased s-character stiffens the C-H bond, shifting the stretching frequency higher to the distinct ~3040–3080 cm⁻¹ region 2.
-
Sulfone (S=O) Stretches: The highly polar ethylsulfonyl group exhibits two intense bands due to symmetric and asymmetric stretching. The asymmetric stretch occurs around 1300–1350 cm⁻¹, while the symmetric stretch appears at 1120–1160 cm⁻¹ 3. These bands are highly diagnostic and dominate the fingerprint region.
-
Hydroxyl (O-H) & Primary Alcohol (C-O): The O-H stretch appears as a broad band at 3200–3600 cm⁻¹ due to intermolecular hydrogen bonding. The C-O stretch of the primary alcohol is sharp and located near 1050 cm⁻¹.
Comparative Performance: FTIR-ATR vs. KBr Pellet
While FTIR-ATR is the modern standard for high-throughput pharmaceutical screening, the KBr pellet method remains superior for trace analysis and generating classic transmission spectra for library matching 4.
The Causality of Spectral Differences:
In ATR, the depth of penetration (
Table 1: Expected IR Peak Assignments and Technique Comparison
| Functional Group | Expected Wavenumber (cm⁻¹) | FTIR-ATR Performance | Transmission KBr Performance |
| O-H Stretch | 3200–3600 (Broad) | Moderate intensity; suppressed due to low penetration depth. | High intensity; true representation, but susceptible to KBr moisture interference. |
| Cyclopropyl C-H Stretch | 3040–3080 | Weak; often difficult to resolve from baseline noise. | Distinct and sharp; excellent resolution from alkyl C-H stretches. |
| Alkyl C-H Stretch (Ethyl) | 2850–2960 | Moderate; distinct but lower relative intensity. | Strong and sharp. |
| S=O Asymmetric Stretch | 1300–1350 | Very Strong; excellent signal-to-noise ratio. | Very Strong; dominates the spectrum. |
| S=O Symmetric Stretch | 1120–1160 | Very Strong; enhanced by high penetration depth at low | Very Strong. |
| C-O Stretch (1° Alcohol) | ~1050 | Strong; highly reliable. | Strong; highly reliable. |
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following protocols incorporate built-in physical and spectroscopic validation steps.
Protocol A: FTIR-ATR Analysis (High-Throughput)
-
Crystal Validation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Run a background scan.
-
Self-Validation: The background must show >95% transmittance and no residual peaks, ensuring zero cross-contamination before proceeding.
-
-
Sample Application: Place ~2-5 mg of (1-(Ethylsulfonyl)cyclopropyl)methanol directly onto the center of the crystal.
-
Compression: Lower the pressure anvil until the clutch clicks.
-
Causality: Intimate contact between the solid sample and the crystal is strictly required for the evanescent wave to penetrate the sample matrix. Poor contact results in a weak, noisy signal.
-
-
Acquisition: Collect 32 scans at 4 cm⁻¹ resolution. Apply an ATR-correction algorithm during post-processing to mathematically compensate for the wavelength-dependent penetration depth.
Protocol B: Transmission FTIR via KBr Pellet (High-Fidelity)
-
Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for >24 hours to eliminate absorbed water.
-
Causality: KBr is highly hygroscopic; residual moisture will produce a false broad peak at ~3400 cm⁻¹, which will mask the compound's intrinsic primary alcohol O-H stretch.
-
-
Sample Milling: Weigh ~1-2 mg of the compound and ~100 mg of dry KBr. Grind thoroughly in an agate mortar for 2-3 minutes.
-
Causality: The particle size must be reduced to less than the wavelength of IR light (<2 µm) to prevent the Christiansen effect (severe baseline scattering and peak distortion).
-
-
Pellet Pressing: Transfer the homogenized powder to a 13 mm die. Apply a vacuum for 1 minute to remove trapped air, then press at 10 tons of force for 2 minutes using a hydraulic press.
-
Validation & Acquisition: Visually inspect the pellet; it should be nearly transparent (glass-like). Run a background scan on an empty beam path, then acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution).
Methodological Workflow Visualization
Experimental workflow comparing FTIR-ATR and KBr pellet techniques for sulfone derivatives.
References
-
Infrared Spectra of Sulfones and Related Compounds - ResearchGate. 3
-
Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets - MAS Journal of Applied Sciences. 5
-
What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? - Kintek Press. 4
-
Infrared Spectrum of Cyclopropane Prominent Wavenumbers - Doc Brown's Advanced Organic Chemistry. 2
-
Theory of Infrared Absorption Spectrometry - Chemistry LibreTexts. 1
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. kinteksolution.com [kinteksolution.com]
- 5. Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets [masjaps.com]
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
An In-Depth Technical Guide to the Validation of (1-(Ethylsulfonyl)cyclopropyl)methanol Purity: A Comparative Analysis of HPLC and Orthogonal Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This stringent requirement extends to all precursor molecules and intermediates, as the impurity profile established during synthesis can propagate through to the final drug product, potentially impacting its safety and efficacy. (1-(Ethylsulfonyl)cyclopropyl)methanol is a key structural motif of interest, combining a strained cyclopropyl ring with a polar ethylsulfonyl group, making it a valuable, yet challenging, intermediate for analysis.
This guide provides a comprehensive, field-proven framework for the validation of (1-(Ethylsulfonyl)cyclopropyl)methanol purity, with a primary focus on High-Performance Liquid Chromatography (HPLC), the workhorse of pharmaceutical quality control.[1] Beyond a simple recitation of protocols, we will delve into the scientific rationale behind methodological choices. Furthermore, we will objectively compare the performance of HPLC with powerful orthogonal techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—to provide a holistic perspective on achieving unimpeachable purity data.
Part 1: The Primary Assay — High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for the routine purity assessment of non-volatile and thermally labile compounds like (1-(Ethylsulfonyl)cyclopropyl)methanol due to its high resolution, sensitivity, and quantitative accuracy.[2]
Method Development Rationale: A Scientist's Perspective
The molecular structure of (1-(Ethylsulfonyl)cyclopropyl)methanol dictates the chromatographic strategy. The presence of the polar sulfonyl and hydroxyl groups, contrasted with the non-polar ethyl and cyclopropyl moieties, makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).
-
Stationary Phase: A C18 (octadecylsilyl) column is the logical first choice. Its hydrophobic nature will interact with the non-polar parts of the molecule, while the polar functional groups will have a higher affinity for the mobile phase, enabling effective separation from non-polar and highly polar impurities.
-
Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is optimal. A gradient is preferred over an isocratic elution to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable timeframe. The addition of a small percentage (e.g., 0.1%) of formic acid or trifluoroacetic acid (TFA) to the aqueous phase is crucial for protonating any residual silanol groups on the column, which prevents peak tailing and improves peak shape.
-
Detector: The sulfonyl group provides some UV absorbance at lower wavelengths. A UV detector set between 205-220 nm is a suitable starting point for detection, as this range is sensitive to the n→σ* transitions of the sulfone moiety.
Experimental Protocol: HPLC Purity Determination
This protocol is a robust starting point for the analysis of (1-(Ethylsulfonyl)cyclopropyl)methanol.
| Parameter | Specification |
| Instrumentation | Standard HPLC system with a UV/DAD detector |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 10% B to 90% B over 15 minutes, hold at 90% B for 2 min, return to 10% B over 1 min, equilibrate for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Accurately weigh ~10 mg of (1-(Ethylsulfonyl)cyclopropyl)methanol and dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture to create a 1 mg/mL solution. |
Part 2: The Cornerstone of Confidence — HPLC Method Validation
Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The following validation parameters are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4]
Detailed Validation Workflow
The validation process is a systematic and self-validating system designed to rigorously test the method's performance.
Caption: A systematic workflow for HPLC method validation, from planning to final reporting.
Validation Parameters, Protocols, and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze diluent, placebo, and stressed samples (acid, base, peroxide, heat, light). | The main peak should be free from interference from excipients, degradation products, or impurities. Peak purity index (via DAD) should be >0.999. |
| Linearity | Prepare 5-7 solutions of the analyte ranging from the LOQ to 150% of the nominal concentration. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision studies. | Typically 80-120% of the test concentration for an assay.[3] |
| Accuracy | Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-assay): Six replicate injections of the 100% concentration sample. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision. |
| LOD & LOQ | Determine based on signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. | S/N ratio should be approximately 3:1 for LOD and 10:1 for LOQ. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2 units). | System suitability parameters (e.g., tailing factor, resolution) must remain within acceptable limits. The purity result should not significantly change. |
Part 3: A Comparative Guide to Orthogonal Analytical Methods
Relying on a single analytical technique is insufficient for comprehensive purity assessment. Orthogonal methods, which rely on different chemical or physical principles, provide a more complete and trustworthy picture of a sample's purity.[5]
Caption: Comparison of analytical techniques for purity validation based on their primary strengths.
Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the powerful separation of gas chromatography with the definitive identification capabilities of mass spectrometry.[6]
-
Causality Behind Choices: GC is suitable only for volatile and thermally stable compounds. (1-(Ethylsulfonyl)cyclopropyl)methanol's hydroxyl group makes it polar and prone to poor peak shape. Therefore, derivatization (e.g., silylation with BSTFA) is mandatory to replace the active proton with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability.
-
Protocol: GC-MS with Derivatization
-
Sample Prep: Accurately weigh ~1 mg of the sample into a GC vial. Add 500 µL of a suitable solvent (e.g., Dichloromethane) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Cap tightly and heat at 60°C for 30 minutes.
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film).
-
Carrier Gas: Helium at 1 mL/min.
-
Oven Program: Start at 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.
-
Alternative 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is arguably the most powerful tool for impurity profiling, coupling HPLC's separation with the mass specificity of a mass spectrometer.[]
-
Causality Behind Choices: This method directly addresses a key limitation of HPLC-UV: the inability to identify unknown impurities. By hyphenating the HPLC system to a mass spectrometer, we can obtain the molecular weight of every eluting peak, providing crucial information for structural elucidation.[8][9] An MS-compatible mobile phase (e.g., using formic acid instead of non-volatile buffers) is essential. Electrospray Ionization (ESI) is the preferred ionization technique for this polar molecule.
-
Protocol: LC-MS Impurity Profiling
-
LC System: Use the same LC method as described in Part 1.
-
MS Detector: Connect the LC eluent to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
-
Ionization Source: ESI, positive ion mode.
-
MS Parameters: Capillary voltage ~3.5 kV, drying gas flow 10 L/min, gas temperature 325°C.
-
Data Acquisition: Acquire full scan data from m/z 50-1000. For structural confirmation, perform tandem MS (MS/MS) experiments to generate fragmentation patterns.
-
Alternative 3: Quantitative NMR (qNMR)
qNMR is a primary analytical method that provides a direct measurement of the analyte-to-internal standard ratio without the need for a specific reference standard of the analyte itself.[10]
-
Causality Behind Choices: qNMR is a truly orthogonal technique to chromatography. Its signal response is directly proportional to the molar concentration of the analyte, making it ideal for assigning the absolute purity of a reference standard or for an independent check on chromatographic results.[5][11] A certified internal standard with a known purity and non-overlapping peaks (e.g., maleic acid or dimethyl sulfone) is required.
-
Protocol: ¹H-qNMR Purity Assay
-
Sample Prep: Accurately weigh ~10 mg of the analyte and ~5 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
NMR Spectrometer: 400 MHz or higher.
-
Acquisition: Ensure quantitative conditions are met: long relaxation delay (D1 ≥ 5 * T₁ of the slowest relaxing proton) and a calibrated 90° pulse.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
Calculation: Purity is calculated using the formula that relates the integral values, number of protons, molar masses, and weights of the analyte and the internal standard.[11]
-
Comparative Data Summary
| Feature | HPLC-UV | GC-MS | LC-MS | qNMR |
| Principle | Chromatographic separation based on polarity, UV absorbance detection. | Separation based on boiling point/volatility, mass-based detection. | Separation based on polarity, mass-based detection. | Nuclear spin resonance in a magnetic field. |
| Selectivity | High, based on retention time. | Very high, based on retention time and mass spectrum. | Excellent, based on retention time and m/z. | Excellent, based on unique chemical shifts. |
| Sensitivity | Good (ng range). | Very good (pg range), especially in SIM mode. | Excellent (pg-fg range). | Moderate (µg-mg range). |
| Quantification | Relative (requires a reference standard of the analyte). | Relative (requires a reference standard). | Relative (can be semi-quantitative without standards). | Absolute (requires an internal standard of known purity).[10] |
| Impurity ID | No (only retention time). | Yes (via fragmentation library matching). | Yes (via accurate mass and fragmentation).[12] | Yes (for structurally characterized impurities). |
| Sample Prep | Simple dissolution. | Requires derivatization for this analyte. | Simple dissolution (MS-compatible buffer). | Precise weighing of analyte and internal standard. |
| Throughput | High. | Moderate (due to derivatization and run time). | High. | Low to Moderate. |
| Primary Use | Routine QC, purity assay, stability testing. | Volatile/semi-volatile impurity analysis. | Impurity identification, metabolite studies. | Reference standard certification, absolute purity. |
Conclusion: An Integrated Strategy for Purity Validation
The validation of (1-(Ethylsulfonyl)cyclopropyl)methanol purity requires a multi-faceted, risk-based approach. While a well-validated HPLC-UV method serves as a robust and reliable cornerstone for routine quality control, it cannot, in isolation, provide a complete picture of the compound's purity profile.
True scientific rigor and trustworthiness are achieved by integrating orthogonal methods. LC-MS is indispensable during development for the definitive identification of process impurities and degradation products. GC-MS remains a valuable tool for screening for potentially genotoxic volatile impurities that might be missed by HPLC. Finally, qNMR stands as the ultimate arbiter for assigning absolute purity, providing an independent, non-chromatographic verification that is essential for qualifying in-house reference standards.
By leveraging the strengths of each technique—HPLC for routine control, and LC-MS, GC-MS, and qNMR for comprehensive characterization—researchers and drug development professionals can build a self-validating system of analysis that ensures the highest level of quality and safety for pharmaceutical intermediates and the final APIs they become.
References
-
Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Retrieved from [Link]
-
Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. Retrieved from [Link]
-
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
National Institute of Standards and Technology. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Singh, L., Nema, R. K., & Kumar, A. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
-
Dong, M. W., Huynh-Ba, K., & Wong, A. W. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]
-
EXPEC TECHNOLOGY. (n.d.). GC-MSMS | "Cure" or "Cause"? Rapid detection of p-toluenesulfonate compounds in pharmaceuticals. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chimia.ch [chimia.ch]
- 9. hpst.cz [hpst.cz]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. synthinkchemicals.com [synthinkchemicals.com]
Structural Elucidation of (1-(Ethylsulfonyl)cyclopropyl)methanol: A Comparative Analysis Guide
Executive Summary & Strategic Importance
Target Molecule: (1-(Ethylsulfonyl)cyclopropyl)methanol CAS Registry: 1465463-59-5 (Related analog context) Primary Application: Key pharmacophore intermediate for GPR119 agonists (Type 2 Diabetes/Obesity therapeutics) and antiviral pyrazolopyridinones.
This guide provides a technical comparison of structural determination methods for the (1-(ethylsulfonyl)cyclopropyl)methanol scaffold. While Single Crystal X-Ray Diffraction (SC-XRD) remains the gold standard for defining absolute configuration and ring-strain geometry, practical constraints often necessitate orthogonal approaches. This document synthesizes experimental protocols, expected crystallographic parameters, and comparative performance data against NMR and DFT methodologies.
Critical Analysis: X-Ray Crystallography vs. Alternatives
The structural characterization of sulfonyl-cyclopropyl carbinols presents unique challenges due to the juxtaposition of a highly strained ring (cyclopropane) and a polar, bulky sulfone group.
Comparative Performance Matrix
| Feature | Single Crystal XRD (SC-XRD) | Powder XRD (PXRD) | NMR ( | DFT Modeling |
| Primary Utility | 3D atomic coordinates, absolute configuration, packing forces. | Polymorph identification, bulk purity, crystallinity check. | Solution-state conformation, purity, dynamic exchange. | Energy minimization, predicting transition states. |
| Resolution/Precision | High (< 0.8 Å). Precise bond angles/lengths. | Medium. Good for phase ID, poor for ab initio structure. | High for connectivity; Low for static bond lengths. | Theoretical (dependent on basis set, e.g., B3LYP/6-31G*). |
| Sample Requirement | Single crystal (>0.1 mm), high quality. | Polycrystalline powder (~10-50 mg). | Solubilized sample (~5-10 mg). | Computational resources.[1][2] |
| Key Limitation | Crystallization Difficulty: Low melting point/oil formation common. | Cannot resolve absolute stereochemistry easily. | Averaged signals; misses lattice-stabilized conformers. | Gas-phase bias (unless solvation models used). |
| Turnaround Time | Days to Weeks (growing crystals). | Hours. | Minutes to Hours.[3][4] | Hours to Days. |
Expert Insight: The "Crystallization Bottleneck"
The (1-(ethylsulfonyl)cyclopropyl)methanol moiety often exhibits low melting points due to the flexibility of the ethyl chain and the compact cyclopropyl ring.
-
Problem: Pure compound often isolates as a viscous oil or amorphous solid.
-
Solution: If direct crystallization fails, co-crystallization or derivatization (e.g., esterification with p-nitrobenzoyl chloride) is the standard protocol to introduce rigidity and π-stacking capability, facilitating lattice formation for SC-XRD.
Reference Crystallographic Parameters (Validation Criteria)
When analyzing X-ray data for this scaffold, the following geometric parameters serve as validation benchmarks. Deviations >0.03 Å or >2° suggest disorder, twinning, or incorrect assignment.
Table 1: Expected Geometric Parameters for Sulfonyl-Cyclopropyl Carbinols (Derived from aggregate data of analogous sulfonyl-cyclopropyl structures)
| Parameter | Atoms Involved | Expected Value | Structural Significance |
| Bond Length | C(ring)-C(ring) | 1.50 – 1.52 Å | Shorter than typical alkanes (1.54 Å) due to bent bonds (Walsh orbitals). |
| Bond Length | S-C(ring) | 1.78 – 1.82 Å | Critical for assessing steric strain at the quaternary carbon. |
| Bond Length | S=O | 1.43 – 1.45 Å | Double bond character; highly polar. |
| Bond Angle | C-C-C (ring) | 59.5° – 60.5° | High ring strain indicator. |
| Bond Angle | O-S-O | 118° – 120° | Tetrahedral geometry distortion. |
| Torsion Angle | HO-C-C-S | Variable | Defines the gauche/anti conformation of the hydroxyl relative to the sulfone. |
Note: In the crystal lattice, look for Intermolecular Hydrogen Bonds between the hydroxyl donor (-OH) and the sulfonyl oxygen acceptor (S=O). This interaction typically drives the crystal packing motif (often forming infinite chains or dimers).
Experimental Protocol: Crystallization & Data Collection
This protocol is designed to maximize the probability of obtaining diffraction-quality crystals for this specific amphiphilic scaffold.
Phase 1: Crystal Growth Strategy (Vapor Diffusion)
-
Objective: Slow supersaturation to avoid oiling out.
-
Solvent System:
-
Solvent (Inner vial): Ethyl Acetate or Dichloromethane (good solubility).
-
Precipitant (Outer vial): Pentane or Hexane (poor solubility).
-
-
Procedure:
-
Dissolve 20 mg of (1-(ethylsulfonyl)cyclopropyl)methanol in 0.5 mL of Ethyl Acetate.
-
Filter solution through a 0.2 µm PTFE syringe filter into a small GC vial.
-
Place GC vial (uncapped) inside a larger 20 mL scintillation vial containing 3 mL of Hexane.
-
Cap the large vial tightly and store at 4°C (refrigerator) to reduce kinetic energy and promote ordering.
-
Observation: Inspect after 24-72 hours. Birefringent prisms are the target.
-
Phase 2: Data Collection & Reduction
-
Instrument: Bruker D8 QUEST or equivalent (Mo or Cu K
radiation). -
Temperature: 100 K (Cryostream). Crucial for reducing thermal motion of the ethyl tail.
-
Strategy: Complete sphere data collection (redundancy > 4.0) to ensure accurate intensity statistics.
-
Refinement: SHELXL. Pay attention to the hydrogen atom on the hydroxyl group; locate it in the difference Fourier map rather than placing it geometrically to accurately define H-bonding networks.
Structural Validation Workflow
The following diagram illustrates the decision-making process for structurally validating the molecule, moving from synthesis to final model.
Figure 1: Decision matrix for structural elucidation. Note the critical branch point at "Physical State" which often dictates the need for derivatization in sulfonyl-cyclopropyl carbinols.
References
-
GPR119 Agonist Synthesis Context
-
Crystallographic Methodology for Small Molecules
-
Cyclopropyl Carbinol Chemistry
- "Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation." Organic Syntheses (2016).
-
Source:
-
General X-Ray Powder Diffraction Standards
- USP <941> "Characterization of Crystalline and Partially Crystalline Solids by X-ray Powder Diffraction."
-
Source:
Sources
- 1. 1-(Methylsulfonylmethyl)cyclopropane-1-thiol | C5H10O2S2 | CID 123220428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]
- 3. DE19543087A1 - Process for the preparation of cyclopropylmethanol - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. WO2023154905A1 - Antiviral pyrazolopyridinone compounds - Google Patents [patents.google.com]
- 6. WO2023154905A1 - Antiviral pyrazolopyridinone compounds - Google Patents [patents.google.com]
- 7. Stimulating β-Cell Regeneration by Combining a GPR119 Agonist with a DPP-IV Inhibitor | PLOS One [journals.plos.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
A Comparative Guide to the Synthesis of (1-(Ethylsulfonyl)cyclopropyl)methanol for Researchers and Drug Development Professionals
Introduction
(1-(Ethylsulfonyl)cyclopropyl)methanol is a key structural motif in numerous pharmacologically active compounds, valued for its ability to modulate physicochemical and pharmacokinetic properties. The rigid cyclopropyl scaffold, combined with the polar sulfonyl group and the reactive hydroxymethyl functionality, offers a unique three-dimensional profile for probing biological space. Consequently, the efficient and scalable synthesis of this building block is of significant interest to the medicinal chemistry and drug development community. This guide provides an in-depth comparison of four distinct synthetic routes to (1-(Ethylsulfonyl)cyclopropyl)methanol, offering a critical analysis of their respective advantages and disadvantages, supported by experimental data and established chemical principles.
Route 1: Kulinkovich Cyclopropanation of a Thioester Followed by Oxidation
This route leverages the powerful Kulinkovich reaction to construct the cyclopropanol core from a readily available thioester, followed by a standard oxidation to the desired sulfone.
Workflow
Caption: Synthetic workflow for Route 1.
Scientific Rationale
The Kulinkovich reaction is a robust method for the synthesis of cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[1][2] This reaction is known to tolerate a variety of functional groups, including thioethers, making it a suitable choice for this pathway.[2] The subsequent oxidation of the resulting thioether to a sulfone is a well-established and high-yielding transformation.
Experimental Protocol
Step 1: Synthesis of 1-(Ethylthio)cyclopropanol
To a solution of ethyl 3-(ethylthio)propanoate in anhydrous diethyl ether under an inert atmosphere, titanium(IV) isopropoxide is added. The solution is cooled, and ethylmagnesium bromide is added dropwise. The reaction is stirred at room temperature until completion, followed by an aqueous workup to yield 1-(ethylthio)cyclopropanol.
Step 2: Oxidation to (1-(Ethylsulfonyl)cyclopropyl)methanol
The 1-(ethylthio)cyclopropanol is dissolved in a suitable solvent such as dichloromethane. An oxidizing agent, for instance, meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added portion-wise at a controlled temperature. The reaction is monitored until the complete conversion of the thioether to the sulfone. The final product is then isolated and purified.
Performance Analysis
| Parameter | Assessment | Supporting Data/Citations |
| Overall Yield | Moderate | Dependent on the efficiency of the Kulinkovich reaction with the specific substrate. |
| Scalability | Moderate | The use of Grignard reagents and titanium alkoxides can present challenges on a large scale. |
| Safety | Requires careful handling of pyrophoric Grignard reagents and potentially explosive peroxides. | Standard laboratory safety protocols for organometallic and oxidation reactions must be followed. |
| Starting Material Availability | Ethyl 3-(ethylthio)propanoate can be synthesized from commercially available starting materials.[3][4] | - |
Route 2: Simmons-Smith Cyclopropanation of a Vinyl Sulfide Followed by Hydroboration-Oxidation
This pathway involves the formation of the cyclopropane ring on a vinyl sulfide precursor, followed by the introduction of the hydroxyl group via a hydroboration-oxidation sequence.
Workflow
Caption: Synthetic workflow for Route 2.
Scientific Rationale
The Simmons-Smith reaction is a classic and stereospecific method for cyclopropanation of alkenes.[5][6] While direct cyclopropanation of simple vinyl sulfides can sometimes be challenging, modifications such as the Furukawa variant (using diethylzinc) can improve yields.[7][8] The subsequent hydroboration-oxidation of the resulting vinylcyclopropane would be expected to proceed with anti-Markovnikov selectivity, placing the hydroxyl group on the terminal carbon.[9][10] However, the regioselectivity of hydroboration on vinylcyclopropanes can be influenced by the substrate and reagents used, potentially leading to ring-opened products.[11][12]
Experimental Protocol
Step 1: Synthesis of 1-Ethylthio-2-methylcyclopropane
To a solution of 1-(ethylthio)prop-1-ene in an ethereal solvent, the Simmons-Smith reagent (prepared from diiodomethane and a zinc-copper couple or diethylzinc) is added. The reaction is stirred until completion, followed by workup to isolate the cyclopropanated product.
Step 2: Hydroboration-Oxidation to (1-(Ethylthio)cyclopropyl)methanol
The 1-ethylthio-2-methylcyclopropane is dissolved in anhydrous THF and treated with a solution of borane-tetrahydrofuran complex. The reaction is stirred, followed by oxidative workup with hydrogen peroxide and sodium hydroxide to yield the desired alcohol.
Step 3: Oxidation to (1-(Ethylsulfonyl)cyclopropyl)methanol
The thioether is oxidized to the sulfone using a suitable oxidizing agent as described in Route 1.
Performance Analysis
| Parameter | Assessment | Supporting Data/Citations |
| Overall Yield | Potentially Low to Moderate | Challenges in the Simmons-Smith reaction on vinyl sulfides and potential for side reactions during hydroboration can lower the overall yield.[13] |
| Scalability | Moderate | The use of diiodomethane and zinc reagents can be costly and challenging to handle on a large scale. |
| Safety | Diiodomethane is toxic, and the Simmons-Smith reaction can be exothermic. Borane reagents are flammable and require careful handling. | - |
| Starting Material Availability | 1-(Ethylthio)prop-1-ene can be prepared from propanal and ethanethiol. | - |
Route 3: Nucleophilic Substitution on 1-Bromocyclopropylmethanol
This approach involves the pre-formation of a functionalized cyclopropylmethanol, followed by nucleophilic displacement of a leaving group with an ethylthiolate anion and subsequent oxidation.
Workflow
Caption: Synthetic workflow for Route 3.
Scientific Rationale
This route relies on the synthesis of a 1-halocyclopropylmethanol intermediate. The subsequent nucleophilic substitution with sodium ethanethiolate provides a direct method for introducing the ethylthio group.[14][15] The final oxidation step is a standard transformation. The success of this route hinges on the efficient synthesis of the 1-bromocyclopropylmethanol precursor and the feasibility of the nucleophilic substitution on the sterically hindered cyclopropyl system.
Experimental Protocol
Step 1: Synthesis of (1-Bromocyclopropyl)methanol
1-Bromocyclopropanecarboxylic acid is reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride in an ethereal solvent.
Step 2: Synthesis of (1-(Ethylthio)cyclopropyl)methanol
Sodium ethanethiolate, prepared from ethanethiol and a base like sodium hydride, is reacted with (1-bromocyclopropyl)methanol in a suitable solvent to afford the thioether via an SN2 reaction.[14]
Step 3: Oxidation to (1-(Ethylsulfonyl)cyclopropyl)methanol
The resulting thioether is oxidized to the sulfone as previously described.
Performance Analysis
| Parameter | Assessment | Supporting Data/Citations |
| Overall Yield | Moderate | The yield of the nucleophilic substitution step can be variable depending on reaction conditions and potential side reactions. |
| Scalability | Moderate | The use of lithium aluminum hydride and sodium hydride requires specialized handling procedures for large-scale synthesis. |
| Safety | Lithium aluminum hydride and sodium hydride are highly reactive and require strict anhydrous conditions. Ethanethiol has a strong, unpleasant odor. | - |
| Starting Material Availability | 1-Bromocyclopropanecarboxylic acid can be synthesized from cyclopropanecarboxylic acid. | - |
Route 4: Sulfone Anion Addition to an Epoxide and Cyclization
This conceptually different approach involves forming the C-S bond early and constructing the cyclopropane ring in a later step.
Workflow
Caption: Synthetic workflow for Route 4.
Scientific Rationale
This route begins with the deprotonation of ethyl methyl sulfone to form a stabilized carbanion.[16] This nucleophile can then open an epoxide, such as epichlorohydrin, to form a γ-hydroxy sulfone.[17][18] Subsequent intramolecular cyclization of the resulting halohydrin under basic conditions would lead to the formation of the cyclopropane ring.[19] The success of this route depends on the efficient and regioselective opening of the epoxide and the subsequent intramolecular cyclization.
Experimental Protocol
Step 1: Generation of Lithiated Ethyl Methyl Sulfone
Ethyl methyl sulfone is dissolved in an anhydrous solvent like THF and deprotonated with a strong base such as n-butyllithium or lithium diisopropylamide (LDA) at low temperature to generate the corresponding lithiated species.
Step 2: Reaction with Epichlorohydrin
Epichlorohydrin is added to the solution of the lithiated sulfone. The reaction mixture is stirred, allowing the nucleophilic attack on the epoxide ring to form 1-chloro-3-(ethylsulfonyl)propan-2-ol.
Step 3: Intramolecular Cyclization
A strong base is added to the reaction mixture to deprotonate the hydroxyl group, which then displaces the chloride in an intramolecular SN2 reaction to form the cyclopropane ring and yield the final product.
Performance Analysis
| Parameter | Assessment | Supporting Data/Citations |
| Overall Yield | Potentially Good | This route could offer good overall yields if the epoxide opening and cyclization steps are efficient. |
| Scalability | Good | The starting materials are relatively inexpensive and the reactions are generally amenable to scale-up. |
| Safety | Use of strong bases like n-butyllithium requires careful handling. Epichlorohydrin is a toxic and reactive substance. | - |
| Starting Material Availability | Ethyl methyl sulfone and epichlorohydrin are commercially available and relatively inexpensive. | - |
Comparative Summary and Conclusion
| Route | Key Advantages | Key Disadvantages | Overall Recommendation |
| 1: Kulinkovich | Convergent; builds the core structure efficiently. | Use of organometallic reagents can be challenging to scale; moderate yields. | Suitable for small to medium scale synthesis where the thioester precursor is readily available. |
| 2: Simmons-Smith | Utilizes a well-known and stereospecific reaction. | Potential for low yields and side reactions in both cyclopropanation and hydroboration steps. | Less recommended due to potential for lower efficiency and selectivity compared to other routes. |
| 3: Nucleophilic Substitution | Linear and conceptually straightforward. | Requires the synthesis of a specific halocyclopropylmethanol precursor; SN2 on a neopentyl-like system can be slow. | A viable option if the starting halocyclopropane is accessible, but may require optimization of the substitution step. |
| 4: Sulfone Anion/Epoxide | Convergent; utilizes inexpensive and readily available starting materials. | Requires careful control of strong base reactions and handling of toxic epichlorohydrin. | Most promising route for scalability and cost-effectiveness. The direct construction of the key C-S bond and subsequent cyclization offers an efficient pathway. |
References
-
Sultones and Sultines via a Julia–Kocienski Reaction of Epoxides. PMC. [Link]
-
Kulinkovich reaction. Grokipedia. [Link]
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Kulinkovich reaction. Wikipedia. [Link]
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Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society. [Link]
-
Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. PMC. [Link]
-
Cyclopropanation of Vinyl Sulfides and Vinyl Sulfones. University of New Orleans. [Link]
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Kulinkovich Reaction. Organic Chemistry Portal. [Link]
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Epoxy sulfoxides and sulfones. Synthesis and some reactions. Canadian Journal of Chemistry. [Link]
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Epoxide Ring Opening by α-Sulfonyl Carbanions. Synthesis of γ-Hydroxy Sulfones and Triflones. Taylor & Francis Online. [Link]
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Halohydrins from Alkenes. Chemistry Steps. [Link]
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Scheme 24 Reaction of metalated α-oxy sulfones with epoxides. ResearchGate. [Link]
-
Simmons–Smith reaction. Wikipedia. [Link]
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Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses. [Link]
-
Iron-Catalyzed Hydroboration of Vinylcyclopropanes. Organic Letters. [Link]
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Iron-Catalyzed Hydroboration of Vinylcyclopropanes. PubMed. [Link]
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Microreview: Oleg Kulinkovich. Scribd. [Link]
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γ- and δ-epoxy sulfones. Formation of different ring-sized products upon reaction with CH3MgI or LiN[CH(CH3)2]2. Canadian Science Publishing. [Link]
-
Ethyl Methyl Sulfone Co-Solvent Eliminates Macroscopic Morphological Instabilities of Lithium Metal Anode. DSpace@MIT. [Link]
-
10.18: 10-8 Hydroboration–Oxidation. Chemistry LibreTexts. [Link]
-
The Chemical Reactivity of Sodium Ethanethiolate and its Role in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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ethyl 3,3-diethoxypropanoate. Organic Syntheses. [Link]
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Simmons–Smith reaction – cyclopropanation of alkenes. Master Organic Chemistry. [Link]
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Simmons-Smith Reaction. Organic Chemistry Portal. [Link]
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Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]
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Sodium ethanethiolate. Wikipedia. [Link]
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Ethyl 3-(methylthio)propionate. PubChem. [Link]
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A reagent to access methyl sulfones. PMC. [Link]
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Reaction Pathways of the Simmons−Smith Reaction. ResearchGate. [Link]
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(PDF) Ethylmethoxyethyl Sulfone Viability for Lithium Ion Battery Electrolytes. ResearchGate. [Link]
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Kulinkovich Reaction. SynArchive. [Link]
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Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
- Preparation method for synthesis of ethyl 3-ethoxypropionate.
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Ethyl Methyl Sulfone-Based Electrolytes for Lithium Ion Battery Applications. MDPI. [Link]
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Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs. PMC. [Link]
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Mechanism of the Kulinkovich reaction. ResearchGate. [Link]
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Sodium ethanethiolate technical, 90%. MilliporeSigma. [Link]
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Cyclization reactions of cyclopropane derivatives with conjugated carbo- and heterosystems. ResearchGate. [Link]
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The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Organic Chemistry Tutor. [Link]
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Cyclopropane Ring Formation Using Haloforms and Simmons Smith Reaction. YouTube. [Link]
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On the Stereochemistry of the Kulinkovich Cyclopropanation of Nitriles. PMC. [Link]
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Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. PMC. [Link]
- Production of ethyl 3-ethoxypropanoate by acid catalyzed addition of ethanol to ethyl acrylate.
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Sodium ethanethiolate. PubChem. [Link]
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CAS No : 811-51-8 | Product Name : Sodium ethanethiolate. Pharmaffiliates. [Link]
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Safety Operating Guide
(1-(Ethylsulfonyl)cyclopropyl)methanol proper disposal procedures
As a Senior Application Scientist, I recognize that handling novel, highly functionalized organic intermediates requires moving beyond generic safety data sheets. (1-(Ethylsulfonyl)cyclopropyl)methanol is a specialized building block frequently utilized in the synthesis of advanced antiviral pyrazolopyridinone compounds[1].
Because this molecule features a cyclopropyl ring, a primary alcohol, and a highly polar ethylsulfonyl group, its disposal is not as simple as pouring it into a standard organic waste carboy. The presence of sulfur dictates specific environmental and regulatory handling procedures to prevent the release of toxic sulfur oxides (SOx) during destruction.
Below is the comprehensive, self-validating protocol for the safe operational handling, segregation, and disposal of (1-(Ethylsulfonyl)cyclopropyl)methanol.
Physicochemical Hazard Profiling & Causality
To dispose of a chemical safely, we must first understand how its structural components dictate its reactivity and environmental impact:
-
The Ethylsulfonyl Group (-SO₂CH₂CH₃): This is the critical factor for disposal. Compounds containing sulfonyl groups cannot be disposed of via standard low-temperature incineration. When combusted, the sulfur atom oxidizes into sulfur dioxide (SO₂) and sulfur trioxide (SO₃). Therefore, waste containing this compound must be routed to a RCRA-compliant high-temperature incinerator equipped with alkaline scrubbers to neutralize SOx emissions[2].
-
The Cyclopropyl Ring: While cyclopropanes possess inherent ring strain, the presence of the electron-withdrawing sulfonyl group and the hydroxymethyl group stabilizes the molecule against spontaneous ring-opening under ambient conditions. However, it should be kept away from strong acids which could catalyze exothermic ring-opening reactions in the waste carboy.
-
The Primary Alcohol (-CH₂OH): This functional group is prone to oxidation. Mixing this compound with strong oxidizers (e.g., nitric acid, permanganates, or peroxides) in a waste stream can lead to uncontrolled, exothermic oxidation and potential over-pressurization of waste containers.
Waste Segregation & Disposal Protocols
Proper segregation is the foundation of laboratory safety and regulatory compliance. According to the National Research Council's Prudent Practices in the Laboratory[3], waste must be profiled at the point of generation to prevent incompatible mixtures.
Step-by-Step Disposal Methodology
Step 1: Determine the Solvent Matrix (1-(Ethylsulfonyl)cyclopropyl)methanol is typically handled in solution during synthesis or purification. The solvent dictates the primary waste stream:
-
If dissolved in Dichloromethane (DCM), Chloroform, or other halogenated solvents: The mixture must be routed to the Halogenated Organic Waste stream.
-
If dissolved in Methanol, Ethanol, Ethyl Acetate, or DMSO: The mixture must be routed to the Non-Halogenated Organic Waste stream.
Step 2: Segregation and Collection
-
Ensure the receiving waste carboy is stationed in a certified chemical fume hood.
-
Verify that the carboy contains NO strong oxidizers or concentrated mineral acids.
-
Transfer the liquid waste using a dedicated funnel. Self-Validation Check: Observe the carboy for 30 seconds after addition. If any bubbling, fuming, or temperature increase occurs, immediately lower the fume hood sash and alert Environmental Health and Safety (EHS).
Step 3: Profiling and Labeling
-
Tag the waste container immediately.
-
Crucially, explicitly list "Sulfur-containing organic compound" on the hazardous waste manifest. This ensures EHS routes the drum to an incinerator with the correct scrubber configuration.
Step 4: Solid Waste Management Consumables (pipette tips, weighing boats, silica gel from chromatography) contaminated with (1-(Ethylsulfonyl)cyclopropyl)methanol must not be thrown in the municipal trash.
-
Collect all contaminated solids in a designated, double-lined Hazardous Solid Waste bin.
-
Seal and label as "Toxic Organic Solid Waste - Contains Sulfur."
Spill Response & Decontamination Procedure
In the event of a localized spill (e.g., a dropped vial or flask), immediate containment is required to prevent respiratory irritation and surface contamination.
-
Isolate: Evacuate personnel from the immediate vicinity and ensure the room's HVAC/fume hood exhaust is operating at maximum capacity.
-
Absorb: Do not use combustible materials like paper towels for the initial sweep. Cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand.
-
Neutralize & Clean: Once the liquid is absorbed, sweep the aggregate using a non-sparking tool into a compatible solid waste container. Wipe the affected surface with a solvent that readily dissolves the compound (e.g., ethyl acetate or methanol), followed by a mild detergent wash.
-
Dispose: Treat all cleanup materials as Hazardous Solid Waste.
Waste Stream Compatibility & Data Presentation
To ensure operational clarity across your laboratory, utilize the following compatibility matrix when disposing of (1-(Ethylsulfonyl)cyclopropyl)methanol.
| Waste Stream / Reagent | Compatibility Status | Causality / Consequence |
| Halogenated Solvents (DCM) | Highly Compatible | Safe for co-disposal; route to halogenated waste. |
| Non-Halogenated Solvents (EtOAc) | Highly Compatible | Safe for co-disposal; route to non-halogenated waste. |
| Strong Oxidizers (HNO₃, H₂O₂) | INCOMPATIBLE | Exothermic oxidation of the primary alcohol; risk of container rupture. |
| Strong Acids (HCl, H₂SO₄) | INCOMPATIBLE | Potential acid-catalyzed cyclopropyl ring-opening; heat generation. |
| Aqueous Waste (Neutral) | Conditionally Compatible | Safe, but unnecessarily increases the cost of aqueous waste incineration. |
Disposal Workflow Visualization
The following diagram illustrates the logical decision tree for routing (1-(Ethylsulfonyl)cyclopropyl)methanol waste to ensure compliance with EPA RCRA destruction and removal efficiency (DRE) standards[2].
Decision tree for the segregation and RCRA-compliant disposal of sulfur-containing organic waste.
References
-
Antiviral pyrazolopyridinone compounds (WO2023154905A1). World Intellectual Property Organization (WIPO) Patent. Available at: 1
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council, National Academies Press. Available at:3
-
40 CFR Part 264 Subpart O -- Incinerators . U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA). Available at: 2
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
